N-Methoxycarbonyl-L-tert-leucine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11) |
InChI Key |
NWPRXAIYBULIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Characterization and Applications of N-Methoxycarbonyl-L-tert-leucine
Executive Summary N-Methoxycarbonyl-L-tert-leucine (Moc-L-tert-leucine) represents a critical chiral building block in modern antiretroviral pharmacotherapy. As the direct precursor to the HIV protease inhibitor Atazanavir (Reyataz) , its structural integrity—specifically the steric bulk of the tert-butyl group and the carbamate protection—dictates the pharmacokinetic stability and binding affinity of the final drug substance. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and quality control methodologies for researchers in process chemistry and drug development.
Chemical Identity & Structural Analysis[1][2]
Moc-L-tert-leucine is a protected non-natural amino acid. Unlike leucine, which possesses an isobutyl side chain, tert-leucine features a tert-butyl group directly attached to the
-
IUPAC Name: (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoic acid[2][3][4]
-
Common Name: Moc-L-tert-leucine; N-(Methoxycarbonyl)-L-tert-leucine[2][3][5]
-
Molecular Formula:
[2][4][6] -
Stereochemistry: L-isomer (S-configuration at the
-carbon)
Structural Significance: The methoxycarbonyl (Moc) group serves a dual purpose: it acts as an amine protecting group during peptide coupling and, in the final drug context, mimics the peptide bond hydration state, facilitating hydrogen bonding within the HIV protease active site.
Physicochemical Profile
The following data aggregates experimental values and predictive models suitable for process optimization.
| Property | Value / Description | Context |
| Physical State | White to off-white crystalline powder | Solid-state handling |
| Melting Point | 108°C – 110°C | Purity indicator; sharp MP indicates high crystallinity |
| Boiling Point | ~320.9°C (Predicted) | High thermal stability; not volatile |
| Density | 1.126 g/cm³ (Predicted) | Bulk density considerations for packaging |
| Solubility | Soluble in Ethyl Acetate, Methanol, Ethanol | Process solvents for extraction/crystallization |
| Water Solubility | ~26.4 g/L (20°C) | Moderate; amphiphilic nature due to carbamate/COOH |
| pKa (COOH) | 4.46 ± 0.10 (Predicted) | Acidic; requires basic buffer for deprotonation |
| LogP | 0.83 | Lipophilic enough for membrane permeability but soluble in polar organics |
| Chirality | L-Isomer (S) | Critical Quality Attribute (CQA) ; D-isomer is an impurity |
Mechanistic Insight: The tert-butyl group creates a "steric umbrella," shielding the adjacent peptide bond.[1] In Atazanavir, this prevents the protease enzyme from cleaving the inhibitor, thereby extending the drug's half-life.
Synthesis & Manufacturing Pathways
The industrial synthesis of Moc-L-tert-leucine typically employs a Schotten-Baumann reaction . This involves the acylation of L-tert-leucine with methyl chloroformate under basic conditions.
Protocol Overview:
-
Dissolution: L-tert-leucine is dissolved in a basic aqueous solution (NaOH/Water) or a biphasic system (Dioxane/NaOH). High pH (>10) is maintained to keep the amino group nucleophilic.
-
Acylation: Methyl chloroformate is added dropwise at controlled temperatures (0°C to ambient) to prevent hydrolysis of the reagent.
-
Acidification: Post-reaction, the mixture is washed with organic solvent (DCM) to remove unreacted organics, then the aqueous layer is acidified (HCl) to precipitate the Moc-L-tert-leucine or extract it into Ethyl Acetate.[9]
-
Crystallization: The product is crystallized, often from Hexane/Ethyl Acetate, to ensure enantiomeric purity.
Diagram 1: Synthesis Workflow
Caption: Synthesis of Moc-L-tert-leucine via Schotten-Baumann acylation of L-tert-leucine.
Analytical Characterization
Validating the identity and purity of Moc-L-tert-leucine requires a multi-modal approach.
A. Nuclear Magnetic Resonance (1H NMR)
The NMR spectrum confirms the presence of the tert-butyl group and the methoxycarbonyl moiety.
-
Solvent: CDCl₃ (Deuterated Chloroform)
-
Key Signals:
-
5.25 (d, 1H, NH): Amide proton, doublet indicates coupling to
-H. -
4.19 (d, 1H,
-CH): The chiral center proton. - 3.70 (s, 3H, O-CH₃): The methyl group of the carbamate (Moc).
- 1.03 (s, 9H, t-Butyl): The characteristic singlet of the trimethyl group.
-
5.25 (d, 1H, NH): Amide proton, doublet indicates coupling to
B. High-Performance Liquid Chromatography (HPLC)
Methodology for Purity & Related Substances:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% TFA in Water (Acidic pH ensures COOH remains protonated, improving peak shape).
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 210 nm (Carbonyl absorption).
Methodology for Enantiomeric Purity (Chiral HPLC):
-
Column: Chiralpak AD-H or IA (Amylose-based stationary phases).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Objective: Separate L-isomer (Product) from D-isomer (Impurity). Target: >99.5% ee.
Pharmaceutical Applications
Moc-L-tert-leucine is the "left-wing" cap of the Atazanavir molecule. It is coupled to a hydrazine derivative and subsequently reacted with a chloromethyl ketone intermediate.[9]
Structure-Activity Relationship (SAR):
-
Metabolic Stability: The tert-butyl group blocks access to the peptide bond, preventing cleavage by mammalian proteases.[1]
-
Binding Affinity: The methoxycarbonyl group forms hydrogen bonds with the backbone amides of the HIV protease active site (Asp25/Asp25'), mimicking the transition state of the viral polypeptide substrate.
Diagram 2: Role in Atazanavir Synthesis
Caption: Incorporation of Moc-L-tert-leucine into the Atazanavir scaffold.
Handling, Stability & Safety
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed.
-
Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.
-
Safety (GHS Classification):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and use a dust mask/respirator (N95) when handling powder to prevent inhalation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11263950, N-(Methoxycarbonyl)-L-tert-leucine. Retrieved from [Link]
- Xu, Z., et al. (2002). Process for the Preparation of Atazanavir Bisulfate. Organic Process Research & Development.
Sources
- 1. zhishangchem.com [zhishangchem.com]
- 2. N-(Methoxycarbonyl)-L-tert-leucine | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Moc-L-Tert-Leucine CAS 162537-11-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. N-(Methoxycarbonyl)-L-tert-leucine | LGC Standards [lgcstandards.com]
- 5. CN105111105A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. N-(Methoxycarbonyl)-L-tert-leucine | CAS 162537-11-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Moc-L-tert-Leucine|162537-11-3|Gyrochem (Puyi Chemical) [gyrochem.com]
- 8. atul.co.in [atul.co.in]
- 9. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cris.unibo.it [cris.unibo.it]
Solubility Profile of N-Methoxycarbonyl-L-tert-leucine in Organic Solvents: A Framework for Experimental Determination and Theoretical Prediction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
N-Methoxycarbonyl-L-tert-leucine (Moc-L-tert-leucine) is a critical chiral intermediate in the synthesis of pharmaceuticals, most notably the HIV protease inhibitor Atazanavir[1]. The efficiency of its synthesis, purification, and formulation is profoundly dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive framework for researchers and process chemists to determine and understand the solubility profile of Moc-L-tert-leucine. In the absence of extensive published quantitative data, this document emphasizes the foundational principles, predictive models, and a robust experimental methodology required to generate a reliable solubility profile. We will explore the molecule's physicochemical properties, delve into theoretical models like Hansen Solubility Parameters (HSP) and COSMO-RS for intelligent solvent selection, and provide a detailed, self-validating protocol for the isothermal equilibrium method of solubility determination.
Introduction: The Significance of a Solubility Profile
In pharmaceutical development and manufacturing, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely an academic exercise; it is a cornerstone of process optimization. For a molecule like this compound, a detailed solubility profile informs:
-
Crystallization and Purification: The selection of an appropriate solvent/anti-solvent system is crucial for achieving high purity and yield. A patent for a related process notes the differing solubilities of stereoisomeric amine salts in organic solvents as a key factor in purification[2].
-
Reaction Kinetics: The rate and completeness of synthetic steps often depend on the concentration of reactants in the solution phase.
-
Process Safety and Efficiency: Choosing solvents with favorable solubility can reduce overall solvent volume, minimize waste, and improve process throughput.
-
Formulation Development: Although an intermediate, understanding its solubility provides insights that can be valuable for downstream processing and formulation of the final API.
This guide provides the necessary tools for a scientist to systematically approach the challenge of defining the solubility of this important molecule across a relevant spectrum of organic media.
Physicochemical Properties of this compound
To predict how a molecule will behave in different solvents, we must first understand the molecule itself. The structure of Moc-L-tert-leucine features two key functional domains that dictate its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₄ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | 108-109 °C | [3] |
| LogP | 0.832 (at 21 °C) | [1] |
| pKa | 4.46 ± 0.10 (Predicted) | [1] |
Structural Analysis and Its Implications for Solubility:
-
The N-Methoxycarbonyl Group (-NH-CO-OCH₃): This urethane protecting group introduces polarity. The amide proton can act as a hydrogen bond donor, while the carbonyl and ether oxygens are hydrogen bond acceptors. This functionality suggests favorable interactions with polar solvents (protic and aprotic).
-
The Carboxylic Acid Group (-COOH): This is a highly polar, acidic group capable of strong hydrogen bonding, contributing significantly to solubility in polar protic solvents.
-
The tert-Leucine Side Chain (-C(CH₃)₃): This bulky, non-polar (hydrophobic) tert-butyl group dominates the steric and non-polar character of the molecule. It will favor interactions with non-polar solvents through van der Waals forces. The lack of solubility of amino acids in non-polar hydrocarbons is due to the inability of these solvents to overcome the strong intermolecular forces in the solid amino acid[4].
The overall solubility of Moc-L-tert-leucine is therefore a delicate balance between the polar, hydrogen-bonding character of its headgroup and the hydrophobic nature of its bulky side chain. This duality is why a range of solvents must be tested to establish a complete profile.
Theoretical Framework for Solubility
A purely empirical, trial-and-error approach to solvent screening is inefficient. A robust theoretical framework allows for the intelligent selection of solvents and provides a basis for interpreting experimental results.
The Principle of "Like Dissolves Like"
This fundamental principle states that solutes dissolve best in solvents with similar intermolecular forces[5]. For Moc-L-tert-leucine, this means:
-
Polar Protic Solvents (e.g., methanol, ethanol, water): Are expected to be effective due to their ability to form hydrogen bonds with the carboxylic acid and methoxycarbonyl groups. Indeed, the compound is known to be soluble in methanol[1][3].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Ethyl Acetate): Can accept hydrogen bonds and engage in dipole-dipole interactions. Ethyl acetate is reported as a good solvent for this compound[1][3].
-
Non-Polar Solvents (e.g., hexane, toluene): Are expected to be poor solvents, as they cannot effectively solvate the polar functional groups of the molecule.
Predictive Models for Solvent Selection
To move beyond qualitative predictions, computational models can provide quantitative guidance.
HSP theory decomposes the total cohesive energy of a substance into three parameters:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.
The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible[6]. By determining the HSP of Moc-L-tert-leucine, one can screen a database of solvents and select those with the smallest "Hansen Distance" (Ra), indicating higher probable solubility.
For highly accurate, ab initio predictions, more sophisticated models are employed.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model can predict thermodynamic properties, including solubility, from the molecular structure alone[7][8]. It is a powerful tool for screening solvents and predicting solubility trends, especially when experimental data is unavailable[9][10].
-
PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory): This equation of state model is particularly useful for modeling the solubility of complex molecules like amino acid derivatives[11][12][13]. It requires data on the molecule's melting properties (enthalpy of fusion and melting temperature) to make accurate predictions[11][12].
The use of these models represents a state-of-the-art approach to minimizing experimental effort by focusing on the most promising solvent candidates.
Experimental Determination of the Solubility Profile
While predictive models are invaluable, they must be validated by empirical data. The gold standard for determining the solubility of a solid in a liquid is the isothermal equilibrium (or shake-flask) method . This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the isothermal equilibrium method for determining the solubility of this compound.
Sources
- 1. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 2. CN105111105A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. caymanchem.com [caymanchem.com]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. scispace.com [scispace.com]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 11. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Safety data sheet (SDS) and handling precautions for N-Methoxycarbonyl-L-tert-leucine
An In-Depth Technical Guide to the Safe Handling of N-Methoxycarbonyl-L-tert-leucine
Introduction: A Chemist's Perspective on this compound
This compound (Moc-L-tert-leucine) is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical development.[1] Its rigid, sterically hindered tert-butyl group provides unique conformational constraints, making it a valuable building block in medicinal chemistry. Most notably, it serves as a key intermediate in the synthesis of potent HIV protease inhibitors, including Atazanavir.[1][2][3]
While its utility is clear, its handling in a research and development setting demands a nuanced understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information. It aims to provide drug development professionals with the causal reasoning behind specific handling precautions, fostering a proactive safety culture grounded in scientific principles. The information presented herein is a synthesis of available safety data, regulatory standards, and established best practices for handling fine chemical powders in a laboratory environment.
Compound Identification and Physicochemical Profile
A foundational element of safety is the unambiguous identification of the substance. Moc-L-tert-leucine is a white to off-white crystalline solid, and its key identifiers and properties are summarized below.[3][4] Understanding these properties, such as its limited water solubility and stability under normal conditions, informs appropriate storage and spill response measures.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | PubChem[5] |
| Synonyms | Moc-L-tert.Leucine, Methoxycarbonyl-L-tert-leucine | AK Scientific, ChemicalBook[2][6] |
| CAS Number | 162537-11-3 | SCBT, Atul Ltd[1][7] |
| Molecular Formula | C8H15NO4 | Fisher Scientific[4] |
| Molecular Weight | 189.21 g/mol | PubChem[5] |
| Appearance | White to off-white solid/powder | Fengchen Group[3] |
| Melting Point | 107 - 110 °C | Fisher Scientific[4] |
| Solubility | Soluble in ethyl acetate and methanol. Water solubility: 26.4 g/L at 20°C. | ChemicalBook, Fengchen Group[2][3][8] |
| Storage Temperature | 2 - 8°C (Refrigerated) | AK Scientific, ChemicalBook[2][6] |
Hazard Identification and Risk Analysis: A Tale of Conflicting Data
A critical review of available Safety Data Sheets reveals inconsistencies in the GHS (Globally Harmonized System) classification for Moc-L-tert-leucine. This is not uncommon for research chemicals that may have limited toxicological data.
-
Perspective 1 (Hazardous): Some suppliers classify the compound as an irritant.[6]
-
Perspective 2 (Non-Hazardous): Other major suppliers state the product is not considered hazardous under US OSHA Hazard Communication Standard 29 CFR 1910.1200.[4]
-
Perspective 3 (Aggregated Data): The ECHA C&L Inventory shows aggregated data where half of the notifications classify the substance as causing serious eye damage (H318) and being harmful to aquatic life (H412), while the other half does not meet the criteria for classification.[5]
Expert Recommendation: In the face of conflicting data, a conservative approach is mandated. Researchers must operate under the assumption that the compound presents the highest level of documented risk. Therefore, it should be handled as a substance capable of causing skin, eye, and respiratory irritation. The causality is clear: as a fine organic powder, it has the potential to become airborne, leading to inhalation, and direct contact can cause localized irritation on mucosal surfaces (eyes, respiratory tract) and skin.[6]
The following table summarizes the hazard and precautionary statements based on this conservative, protective approach.
| GHS Classification | Code | Statement | Source |
| Hazard Pictogram | GHS07 (Exclamation Mark) | ChemicalBook[2] | |
| Signal Word | Warning | ChemicalBook[2] | |
| Hazard Statements | H315 | Causes skin irritation | AK Scientific[6] |
| H319 | Causes serious eye irritation | AK Scientific[6] | |
| H335 | May cause respiratory irritation | AK Scientific[6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | AK Scientific[6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | AK Scientific[6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | AK Scientific[6] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | AK Scientific[6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | AK Scientific[6] | |
| P501 | Dispose of contents/container to an approved waste disposal plant | AK Scientific[6] |
The Hierarchy of Controls: A Systematic Approach to Exposure Mitigation
Effective safety management prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in industrial hygiene and provides a framework for the safest possible handling of chemical substances.
Caption: Hierarchy of controls, from most to least effective.
-
Engineering Controls: The primary method for controlling exposure to Moc-L-tert-leucine powder is to handle it within a chemical fume hood or other ventilated enclosure.[9] This contains the solid particles at the source, preventing inhalation. When weighing, use of a local exhaust ventilation system or a balance enclosure is critical to minimize the dispersion of fine dust.[10]
-
Administrative Controls: All personnel must be trained on the specific hazards and handling procedures for this compound.[11] Work areas where it is used should be clearly designated. Standard Operating Procedures (SOPs) for handling, storage, and disposal must be written and strictly followed.[12]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a crucial barrier.[13]
Standard Operating Procedures: From Benchtop to Disposal
Adherence to detailed protocols is non-negotiable for ensuring safety and experimental integrity.
Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[14] Confirm the location of the nearest safety shower and eyewash station.[15]
-
PPE: Don appropriate PPE as described in the protocol below.
-
Weighing and Transfer: Conduct all weighing and transfer operations that may generate dust inside a fume hood or ventilated balance enclosure.[10] Use anti-static weighing dishes to prevent powder from clinging and becoming airborne.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, tightly close the container. Decontaminate spatulas and other equipment. Clean the work surface thoroughly.
-
Hand Washing: Always wash hands with soap and water after handling the chemical, even if gloves were worn.[6][15]
-
Storage: Store the container in a designated, clearly labeled area within a refrigerator at 2-8°C.[6] Ensure it is stored away from incompatible materials such as strong oxidizing agents.[9]
Protocol 1: Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection at all times.[4][6]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for any signs of damage before use. If contact with the chemical occurs, remove gloves immediately, wash hands, and don a new pair.[14]
-
Body Protection: Wear a clean, buttoned lab coat to protect skin and clothing.[11]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[14]
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[9] If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with a particle filter may be necessary.
Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[6]
-
Skin Contact: Take off contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Persistent irritation requires immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Response Workflow
The response to a spill depends on its scale and location. The following workflow provides a logical decision-making process for a small-scale laboratory spill.
Caption: Decision workflow for a small laboratory spill.
Protocol 2: Small Spill Clean-up Procedure
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.
-
Clean-up: Avoid dry sweeping, which can create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[6] Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a damp cloth. Place the cloth and any contaminated PPE (e.g., outer gloves) into the hazardous waste container.
-
Disposal: Dispose of the waste container according to your institution's chemical waste protocols.[11]
Stability, Reactivity, and Disposal
-
Reactivity and Stability: The compound is stable under recommended storage conditions (refrigerated, dry).[4][9] It should be kept away from strong oxidizing agents to prevent potentially hazardous reactions.[9]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][6] Firefighters should wear self-contained breathing apparatus.
-
Waste Disposal: All waste material, including empty containers and contaminated items, must be disposed of as chemical waste through a licensed contractor.[6][11] Do not dispose of it in regular trash or down the drain.[11]
Conclusion
This compound is a valuable tool in drug discovery, but its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By adopting a conservative interpretation of the available hazard data and implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing with rigorous administrative procedures and appropriate PPE—researchers can confidently handle this compound while minimizing risk to themselves and their colleagues. Safety is not an impediment to research; it is an integral component of scientific excellence.
References
-
Safety Data Sheet (S)-N-(Methoxycarbonyl)-tert-leucine. AK Scientific, Inc.
-
N-(Methoxycarbonyl)-L-tert-leucine. PubChem, National Center for Biotechnology Information.
-
Safety Data Sheet (S)-N-(Methoxycarbonyl)-tert-leucine. Fisher Scientific.
-
MSDS - Safety Data Sheet Moc-Val-OH. AAPPTec, LLC.
-
Methoxycarbonyl-L-tert-leucine | 162537-11-3. ChemicalBook.
-
Safety Data Sheet N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tert-leucine. TCI Chemicals.
-
Safety Data Sheet N-(tert-Butoxycarbonyl)-L-leucine Monohydrate. TCI AMERICA - Spectrum Chemical.
-
Moc-L-Tert-Leucine CAS 162537-11-3. Fengchen Group Co., Ltd.
-
Laboratory Safety Guidelines for Peptide Handling. Biovera Research.
-
Amino Acid Standard - SAFETY DATA SHEET.
-
N-(Methoxycarbonyl)-L-Tert-Leucine | CAS No. 162537-11-3. Atul Ltd.
-
This compound. HANGZHOU TIANYE CHEMICALS CO., LTD via ECHEMI.
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
-
N-(Methoxycarbonyl)-L-tert-leucine | CAS 162537-11-3. Santa Cruz Biotechnology, Inc.
-
N-(Methoxycarbonyl)-L-Tert-Leucine. Atul Bioscience Ltd.
Sources
- 1. N-(Methoxycarbonyl)-L-Tert-Leucine | CAS No. 162537-11-3 | Atul Ltd [atul.co.in]
- 2. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 3. Moc-L-Tert-Leucine CAS 162537-11-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. fishersci.com [fishersci.com]
- 5. N-(Methoxycarbonyl)-L-tert-leucine | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. N-(Methoxycarbonyl)-L-tert-leucine | CAS 162537-11-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. echemi.com [echemi.com]
- 9. peptide.com [peptide.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. biovera.com.au [biovera.com.au]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. agilent.com [agilent.com]
Literature review on N-Methoxycarbonyl-L-tert-leucine in antiviral research
This technical guide provides a comprehensive analysis of N-Methoxycarbonyl-L-tert-leucine (Moc-L-tert-leucine), a critical chiral building block in the synthesis of antiretroviral protease inhibitors.
Executive Summary
This compound (CAS: 162537-11-3) is a protected non-natural amino acid derivative serving as a "privileged scaffold" in modern drug design.[1] It combines the steric bulk of L-tert-leucine (L-Tle) with the electronic and hydrogen-bonding properties of the Methoxycarbonyl (Moc) capping group.
Its primary industrial application is as the P2 ligand precursor for Atazanavir (Reyataz), a widely prescribed HIV-1 protease inhibitor. Beyond HIV, the structural logic of this moiety—specifically the use of the tert-butyl side chain to fill hydrophobic S2 pockets—extends to next-generation inhibitors for HCV (Hepatitis C) and SARS-CoV-2, although specific N-terminal capping groups vary (e.g., Trifluoroacetyl in Nirmatrelvir).
This guide details the molecular architecture, synthesis pathways, and critical experimental protocols for utilizing Moc-L-tert-leucine in antiviral discovery.
Molecular Architecture & Mechanistic Logic
The efficacy of Moc-L-tert-leucine stems from its ability to address two fundamental challenges in protease inhibitor design: conformational entropy and metabolic stability .
The tert-Leucine Effect (The Anchor)
Natural amino acids (like Leucine or Valine) often fail to provide sufficient binding energy in the S2 subsite of viral proteases due to rotational freedom.
-
Steric Lock: The tert-butyl group is bulky and rigid. It restricts the rotation of the side chain (
angle), pre-organizing the inhibitor into a "bioactive conformation" even before binding. -
Hydrophobic Filling: It optimally fills the deep, hydrophobic S2 pockets of HIV protease and HCV NS3/4A protease, displacing water molecules and increasing binding affinity (
) via the hydrophobic effect. -
Metabolic Shield: Unlike Leucine, tert-leucine lacks benzylic or allylic protons and has no
-hydrogens, rendering it highly resistant to oxidative metabolism by Cytochrome P450 enzymes.
The Methoxycarbonyl (Moc) Cap (The Shield)
The N-terminal protection is not merely a synthetic handle; it is a pharmacophore.
-
H-Bonding: The carbamate carbonyl oxygen acts as a hydrogen bond acceptor for the backbone amides of the protease (often via a structural "flap" water molecule in HIV protease).
-
Lipophilicity Balance: The methoxy group modulates the LogP, enhancing membrane permeability compared to a free amine or a charged terminus.
Visualization: Structure-Activity Relationship (SAR) Logic
Figure 1: SAR Logic of the Moc-L-tert-leucine pharmacophore illustrating the dual role of the Moc cap (binding) and tert-butyl tail (stability/affinity).[2][3][4]
Synthesis & Manufacturing Workflows
The production of Moc-L-tert-leucine requires high enantiomeric purity (>99% ee), as the D-isomer can drastically reduce antiviral potency. Two primary routes are employed: Chemical Derivatization and Chemo-Enzymatic Synthesis.
Route A: Chemical Derivatization (Standard)
This route starts with commercially available L-tert-leucine.
-
Reagents: Methyl chloroformate (or dimethyl dicarbonate), NaOH, Dioxane/Water.
-
Mechanism: Schotten-Baumann reaction.
-
Pros: High yield, straightforward scale-up.
-
Cons: Depends on the cost/availability of chiral L-tert-leucine.
Route B: Chemo-Enzymatic (Cost-Effective)
This route synthesizes the chiral amino acid from an achiral precursor, Trimethylpyruvate (TMP).
-
Enzyme: Leucine Dehydrogenase (LeuDH) with Formate Dehydrogenase (FDH) for cofactor recycling (NADH).
-
Mechanism: Reductive amination of TMP to L-tert-leucine, followed by chemical protection.
-
Pros: Uses cheap starting materials; Enzyme ensures 100% theoretical yield and high ee.
Visualization: Synthesis Pathways
Figure 2: Comparison of Chemo-enzymatic and Direct Chemical synthesis routes for Moc-L-tert-leucine.
Experimental Protocols
Protocol 1: Synthesis of this compound
Adapted from industrial standard procedures (e.g., Vertex, BMS patents).
Objective: To protect L-tert-leucine with a methoxycarbonyl group.[1][5][6] Scale: 5.0 g input.
Reagents:
-
L-tert-Leucine (5.0 g, 38.1 mmol)
-
Methyl Chloroformate (4.0 g, 42.0 mmol, 1.1 eq)
-
NaOH (2N solution)[7]
-
1,4-Dioxane (20 mL)
Step-by-Step Workflow:
-
Dissolution: In a 250 mL round-bottom flask, dissolve L-tert-leucine (5.0 g) in 2N NaOH (40 mL). Ensure the solution is clear.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition: Add 1,4-dioxane (20 mL). While stirring vigorously, add Methyl Chloroformate dropwise over 30 minutes. Critical: Maintain pH between 9-10 by adding additional NaOH if necessary (use a pH meter).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3-4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1, stain with Ninhydrin; starting material amine will disappear).
-
Work-up:
-
Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted chloroformate.
-
Acidify the aqueous layer carefully with 2N HCl to pH 1-2. The product will precipitate or form an oil.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Hexane/EtOAc if necessary, though the crude is often sufficiently pure.
-
Expected Yield: ~6.8 g (95%).
-
Characterization:
NMR ( ): 5.3 (d, NH), 4.2 (d, -H), 3.7 (s, ), 1.0 (s, -Bu).
-
Protocol 2: Coupling to Hydrazine Core (Atazanavir Precursor)
This step demonstrates the utility of the building block in assembling the Atazanavir backbone.
Objective: Coupling Moc-L-tert-leucine to the hydrazine isostere (e.g., tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate).
Reagents:
-
Moc-L-tert-leucine (1.0 eq)
-
Hydrazine Core (1.0 eq)
-
Coupling Agent: TBTU or HATU (1.1 eq)
-
Base: DIPEA (Diisopropylethylamine) (2.5 eq)
-
Solvent: DMF or DCM.
Workflow:
-
Activation: Dissolve Moc-L-tert-leucine and TBTU in dry DMF under Nitrogen. Stir for 15 minutes at 0°C to activate the carboxylic acid.
-
Coupling: Add the Hydrazine Core followed by DIPEA.
-
Incubation: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12-16h).
-
Quench: Dilute with EtOAc, wash with 5%
, Water, and Brine. -
Result: The resulting intermediate contains the "Left-Wing" of the Atazanavir molecule.
Quantitative Data Summary
Table 1: Comparative Properties of N-Capping Groups on L-tert-Leucine
Why Methoxycarbonyl is chosen for Atazanavir over other common protecting groups.
| Property | Methoxycarbonyl (Moc) | tert-Butoxycarbonyl (Boc) | Trifluoroacetyl (TFA) | Benzyloxycarbonyl (Cbz) |
| Formula | ||||
| Steric Size | Small/Medium | Large (Bulky) | Small | Very Large |
| H-Bond Potential | High (Acceptor) | High | Low (Electron Withdrawing) | Medium |
| Metabolic Stability | High | High | High | Low (Hydrolysis risk) |
| Primary Use | Atazanavir (HIV) | Synthetic Intermediate | Nirmatrelvir (COVID-19)* | Peptide Synthesis |
| Lipophilicity | Moderate | High | Moderate | High |
*Note: Nirmatrelvir uses N-trifluoroacetyl-L-tert-leucine, highlighting that while the tert-leucine core is conserved across viruses, the cap is tuned for the specific protease pocket.
Future Outlook: Beyond HIV
While Moc-L-tert-leucine is synonymous with Atazanavir, the L-tert-leucine scaffold remains vital in ongoing research:
-
SARS-CoV-2 Mpro Inhibitors: Second-generation Mpro inhibitors are exploring Moc-caps to adjust the solubility profile of Nirmatrelvir analogs.
-
HCV NS3/4A: The resistance profile of HCV proteases often requires bulky P2 substituents. Moc-L-tert-leucine derivatives are used in "Next-Gen" macrocyclic inhibitor design to combat D168A mutations.
References
-
Synthesis of Atazanavir
-
Moc-L-tert-Leucine Synthesis (Chemical)
-
Enzymatic Synthesis (LeuDH)
- Title: Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Applic
- Source: MDPI Biomolecules, 2022.
-
URL:[Link]
-
SARS-CoV-2 Mpro Inhibitors (Comparative Context)
- Title: An Oral SARS-CoV-2 Mpro Inhibitor Clinical Candidate for the Tre
- Source: Science / MedRxiv (Pfizer).
-
URL:[Link]
-
Chemical Properties & Safety
- Title: N-(Methoxycarbonyl)-L-tert-leucine Compound Summary.
- Source: PubChem CID 11263950.
-
URL:[Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105111105A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. US6476231B2 - Process for the preparation of N-carboxy-t-leucine anhydride - Google Patents [patents.google.com]
- 6. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 7. Methoxycarbonyl-L-tert-leucine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
- 10. N-(Methoxycarbonyl)-L-tert-leucine | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the synthesis of Atazanavir, a critical protease inhibitor used in the treatment of HIV-1. The protocols detailed herein focus on a convergent synthesis strategy, highlighting the preparation and utilization of the key chiral intermediate, N-Methoxycarbonyl-L-tert-leucine. This guide is intended to provide researchers and process chemists with a scientifically grounded, step-by-step methodology, complete with explanations of the underlying chemical principles, reaction parameters, and visualization of the synthetic pathway.
Introduction: The Significance of Atazanavir and its Synthesis
Atazanavir (marketed as Reyataz®) is an azapeptide protease inhibitor that plays a vital role in antiretroviral therapy.[1][2] Its mechanism of action involves binding to the active site of the HIV-1 protease, thereby preventing the cleavage of viral Gag and Gag-Pol polyproteins and resulting in the formation of immature, non-infectious viral particles.[1] Unlike other protease inhibitors, Atazanavir offers the clinical advantages of once-daily dosing and a more favorable lipid profile.[2]
The synthesis of Atazanavir is a complex, multi-step process that requires precise control over stereochemistry to achieve the desired therapeutic effect. A common and efficient approach is a convergent synthesis, which involves the preparation of key fragments that are later coupled to form the final molecule.[3][4] Central to this strategy is the chiral amino acid derivative, this compound. This bulky, non-natural amino acid fragment is crucial for the drug's activity and bioavailability.[1] Its proper synthesis and subsequent coupling are critical steps that dictate the overall efficiency and purity of the final active pharmaceutical ingredient (API).
This guide will detail the synthesis of Atazanavir, breaking it down into four primary stages:
-
Protocol 1: Synthesis of the this compound intermediate.
-
Protocol 2: Preparation of the core diamine epoxide intermediate.
-
Protocol 3: The crucial coupling reaction between the two key intermediates.
-
Protocol 4: Final conversion to Atazanavir bisulfate, the common salt form.
Overall Synthetic Strategy
The synthesis of Atazanavir is approached through a convergent strategy, which enhances overall efficiency by allowing for the parallel preparation of complex intermediates. The molecule is retrosynthetically disconnected into three main building blocks: the biaryl hydrazine unit, a chiral diamine epoxide, and the this compound side chain. These are assembled to create the final drug substance.
Diagram 1: Convergent Synthesis Workflow for Atazanavir
Caption: High-level overview of the convergent synthetic route to Atazanavir bisulfate.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this key intermediate involves the protection of the amino group of L-tert-leucine with a methoxycarbonyl group. This is typically achieved by reacting the amino acid with methyl chloroformate under basic conditions.
Rationale: The methoxycarbonyl group serves as a stable protecting group for the amine, preventing it from participating in unwanted side reactions during subsequent coupling steps. The use of a mild base like sodium hydroxide is crucial to deprotonate the amino group, making it nucleophilic, while also neutralizing the HCl byproduct of the reaction.
Reaction Scheme: L-tert-Leucine + Methyl Chloroformate --(NaOH, Dioxane/H₂O)--> this compound
Materials and Reagents:
| Reagent | MW ( g/mol ) | Quantity | Moles |
| L-tert-Leucine | 131.17 | 5.0 g | 38.1 mmol |
| Methyl Chloroformate | 94.50 | 5.8 mL | 76.3 mmol |
| Sodium Hydroxide (2N) | 40.00 | 62 mL | 124 mmol |
| 1,4-Dioxane | 88.11 | 20 mL | - |
| Hydrochloric Acid (1N) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | 2 x 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of L-tert-leucine in a mixture of 20 mL of 1,4-dioxane and 62 mL of 2N sodium hydroxide solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
While maintaining the temperature at 0°C, add 5.8 mL of methyl chloroformate dropwise to the stirred solution. Ensure the pH remains between 8 and 9.[5]
-
After the addition is complete, remove the ice bath and warm the mixture to 60°C. Stir continuously for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and extract with dichloromethane to remove any unreacted methyl chloroformate.
-
Separate the aqueous layer and acidify it to a pH of approximately 2-3 with 1N hydrochloric acid at 0°C.
-
Extract the acidified aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[5]
Expected Yield: Quantitative.
Protocol 2: Preparation of the Diamine Epoxide Intermediate
This protocol describes a common route to the core diamine epoxide, which involves the reaction of a protected hydrazine with a chiral epoxide.
Rationale: The epoxide ring is a key electrophilic site for the subsequent nucleophilic attack by the amino acid derivative. The stereochemistry of this intermediate is critical and is often established through asymmetric synthesis or the use of chiral starting materials.[6]
Procedure: This synthesis is complex and often proprietary. A generalized approach involves the coupling of a biaryl hydrazine, such as N-1-(tert-butoxycarbonyl)-N-2-[4-(pyridine-2-yl)benzyl] hydrazine, with a suitable chiral epoxide precursor, followed by deprotection steps.[7][8] The synthesis of the biaryl hydrazine itself can be a multi-step process, for example, involving a Suzuki-Miyaura cross-coupling reaction.[9][10] The deprotection of the resulting intermediate with an acid like HCl yields the hydrochloride salt of the diamine, ready for the next coupling step.[11]
Protocol 3: Coupling of this compound with the Diamine Intermediate
This is the central fragment-coupling step in the convergent synthesis of Atazanavir. It involves forming an amide bond between the carboxylic acid of the N-protected L-tert-leucine and the primary amine of the diamine intermediate.
Rationale: This reaction forms one of the key amide bonds in the Atazanavir backbone. The use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) is common for forming amide bonds efficiently and with minimal side reactions.[7] DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and reduce the risk of racemization.
Diagram 2: Mechanism of DCC/HOBt Mediated Amide Coupling
Caption: Simplified mechanism for the amide bond formation step.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Quantity | Moles |
| This compound | 189.22 | 4.16 g | 22.0 mmol |
| Diamine Intermediate HCl Salt | - | 12.2 g | - |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 4.54 g | 22.0 mmol |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 3.42 g | 25.3 mmol |
| Dichloromethane (DCM) | 84.93 | 80 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 4.16 g of this compound and 3.42 g of HOBt in a mixture of 40 mL of DCM and 10 mL of DMF.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve 4.54 g of DCC in 20 mL of DCM. Add this solution to the cooled reaction mixture.
-
Stir the resulting suspension at 0-5°C for approximately one hour.
-
Add a suspension of 12.2 g of the diamine intermediate hydrochloride salt in 20 mL of DCM to the reaction mixture.
-
Stir the reaction overnight, allowing it to slowly warm to room temperature.
-
Filter off the solid dicyclohexylurea (DCU) byproduct.
-
Evaporate the filtrate in vacuo to obtain an oily residue.
-
Take up the residue in 100 mL of EtOAc, which will cause further precipitation. Filter off the solid and collect the filtrate containing the coupled product.[7]
Note: Further steps, such as deprotection of other protecting groups, may be necessary depending on the specific diamine intermediate used.
Protocol 4: Formation of Atazanavir Bisulfate
The final step in the synthesis is the formation of the bisulfate salt, which is the form used in the final drug product. This improves the solubility and bioavailability of the drug.[12]
Rationale: Atazanavir free base has low aqueous solubility.[12] Forming a salt, such as the bisulfate, significantly increases its solubility, which is essential for an orally administered drug. The process often involves a carefully controlled crystallization to obtain the desired polymorphic form.[13][14]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Quantity | Moles |
| Atazanavir Free Base | 704.86 | 10 g | 14.2 mmol |
| Ethanol | 46.07 | As needed | - |
| Acetone | 58.08 | As needed | - |
| Sulfuric Acid (conc.) | 98.08 | ~0.78 mL | ~14.2 mmol |
Procedure:
-
Dissolve the crude Atazanavir free base in a suitable organic solvent system, such as a mixture of ethanol and acetone.[13][15]
-
Heat the solution to approximately 40-50°C to ensure complete dissolution.
-
Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise to the solution. The rate of addition can be critical for controlling crystal size and form.[13]
-
Optionally, seed the solution with pre-existing Form A crystals of Atazanavir bisulfate to ensure the correct polymorph is formed.[13]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.
-
Collect the precipitated Atazanavir bisulfate crystals by filtration.
-
Wash the crystals with a cold solvent, such as acetone, and dry under vacuum.
Conclusion
The synthesis of Atazanavir via the this compound intermediate represents a robust and scalable approach to this important antiretroviral drug. Success in this synthesis hinges on careful control of reaction conditions, particularly in the formation of the chiral intermediates and the crucial amide bond coupling step. The protocols outlined in this guide provide a detailed framework for researchers to produce Atazanavir with high purity and yield. As with any complex organic synthesis, careful monitoring of each step and characterization of intermediates are paramount to achieving the desired outcome.
References
-
GPATINDIA. (2020, May 4). ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
- Galimberti, L., et al. (2008). Process for the preparation of atazanavir.
-
Fan, X., et al. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69–75. [Link]
-
Syrris. Synthesis the HIV protease inhibitor Atazanavir. [Link]
- Suri, S., et al. (2006). Process for preparing atazanavir bisulfate and novel forms.
-
Dalla-Vechia, L., et al. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11(39), 6806–6813. [Link]
-
Fan, X., et al. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. ResearchGate. [Link]
- CN105111105A. (2015). Preparation method of this compound.
- WO2013014633A1. (2013). Process for preparation of atazanavir or its bisulfate salt.
-
Kaduk, J. A., et al. (2020). Crystal structure of atazanavir, C38H52N6O7. Powder Diffraction, 35(2), 1-7. [Link]
- US6476231B2. (2002). Process for the preparation of N-carboxy-t-leucine anhydride.
-
Dalla-Vechia, L., et al. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry. [Link]
-
Gsrs. DES-N-(METHOXYCARBONYL)-L-TERT-LEUCINE BIS-BOC ATAZANAVIR. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Design and Evaluation of Atazanavir Bi Sulfate Nanosuspension. [Link]
-
Pharmaffiliates. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. [Link]
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
WIPO Patentscope. (2005). PROCESS FOR PREPARING ATAZANAVIR BISULFATE AND NOVEL FORMS. WO/2005/108349. [Link]
-
ResearchGate. (2005). Review of atazanavir: A novel HIV protease inhibitor. [Link]
-
EPO. (2011). TABLETED COMPOSITIONS CONTAINING ATAZANAVIR. Patent 2178511. [Link]
- Google Patents. (2013). Process for the preparation of atazanavir sulfate substantially free of diastereomers. EP2542527A2.
- Google Patents. (2018).
-
Nature Communications. (2020). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. [Link]
Sources
- 1. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41464G [pubs.rsc.org]
- 5. Methoxycarbonyl-L-tert-leucine synthesis - chemicalbook [chemicalbook.com]
- 6. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]
- 7. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
- 8. WO2013014633A1 - Process for preparation of atazanavir or its bisulfate salt - Google Patents [patents.google.com]
- 9. Synthesis the HIV protease inhibitor Atazanavir | Syrris [syrris.jp]
- 10. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2542527A2 - Process for the preparation of atazanavir sulfate substantially free of diastereomers - Google Patents [patents.google.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. EP1755596A2 - Process for preparing atazanavir bisulfate and novel forms - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. TABLETED COMPOSITIONS CONTAINING ATAZANAVIR - Patent 2178511 [data.epo.org]
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids
An Expert's Guide to Peptide Coupling with N-Methoxycarbonyl-L-tert-leucine
In the landscape of pharmaceutical development and peptide chemistry, the synthesis of peptides containing sterically demanding residues is a persistent challenge. This compound (Moc-L-tert-leucine) stands out as a critical building block, particularly for its role as a key intermediate in the synthesis of vital therapeutics, including the HIV protease inhibitor Atazanavir[1][2][3].
This compound is an N-protected, non-proteinogenic amino acid characterized by a bulky tert-butyl side chain. This structural feature, while crucial for the therapeutic activity of the final peptide, imposes significant steric hindrance that can dramatically impede the kinetics of peptide bond formation[3][4]. For researchers and drug development professionals, this translates to a higher risk of incomplete reactions, low yields, and potential epimerization.
This guide provides an in-depth exploration of the principles and protocols for effectively coupling Moc-L-tert-leucine. Moving beyond a simple list of steps, we will delve into the causality behind experimental choices, compare the efficacy of various coupling strategies, and provide detailed, field-proven protocols to empower scientists to overcome the challenges associated with this unique and valuable amino acid derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 162537-11-3 | [1] |
| Molecular Formula | C₈H₁₅NO₄ | [5][6] |
| Molecular Weight | 189.21 g/mol | [5][6] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in ethyl acetate and methanol | [2] |
| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | [7] |
The Core Challenge: Understanding Steric Hindrance in Peptide Coupling
The formation of a peptide bond is a condensation reaction involving the activation of a carboxylic acid group on one amino acid, making it susceptible to nucleophilic attack from the amino group of the next[8][9]. Coupling reagents are the catalysts that facilitate this activation[10][11].
The bulky tert-butyl group of Moc-L-tert-leucine physically obstructs the approach of the incoming amine nucleophile to the activated carboxyl group. This steric shield slows the reaction rate significantly. Consequently, standard coupling conditions may prove insufficient, necessitating the use of highly reactive coupling reagents and optimized protocols to drive the reaction to completion.
Strategic Selection of Coupling Reagents
The success of coupling a sterically hindered residue like Moc-L-tert-leucine is critically dependent on the choice of coupling reagent. These reagents are broadly classified into three main families: carbodiimides, aminium/uronium salts, and phosphonium salts.
Carbodiimide-Based Reagents
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are classic coupling reagents[11]. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate[12][13].
-
Mechanism Insight: This intermediate is prone to a debilitating side reaction: an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the coupling process[8][12].
-
The Critical Role of Additives: To mitigate this side reaction and reduce the risk of racemization, carbodiimide couplings must be performed with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or, more preferably, its safer and more efficient modern analogs like Oxyma Pure[8][10]. These additives rapidly convert the O-acylisourea intermediate into a more stable, yet still highly reactive, active ester.
-
Practical Choice: DIC is generally preferred over DCC in solid-phase peptide synthesis (SPPS) because its urea byproduct is soluble in common solvents like DMF, simplifying purification, whereas the dicyclohexylurea (DCU) from DCC is poorly soluble and requires filtration[8][12].
Aminium/Uronium Salt Reagents
This class of reagents, which includes HATU, HBTU, and HCTU, represents the gold standard for difficult couplings[4]. They are generally more reactive and efficient than carbodiimide systems, especially for hindered amino acids.
-
Mechanism of Action: Despite being commonly referred to as uronium salts, reagents like HATU and HBTU exist as aminium (or guanidinium) salts[14][15]. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), they react with the carboxylic acid to form a highly reactive active ester. HATU, which forms an OAt ester, is particularly effective due to the electron-withdrawing nature and anchimeric assistance of its 7-azabenzotriazole core, leading to rapid reaction kinetics and low racemization[11].
-
Key Consideration: A potential side reaction with aminium salts is the guanidinylation of the free N-terminal amine if the coupling reagent is used in significant excess relative to the carboxylic acid, which caps the peptide chain[8][16].
Phosphonium Salt Reagents
Phosphonium salts like PyBOP and PyAOP are also highly effective coupling reagents[15].
-
Distinct Advantage: A key advantage of phosphonium salts is that they do not cause the guanidinylation side reaction seen with aminium salts. This allows them to be used in excess to drive slow reactions to completion without the risk of chain termination. PyAOP is particularly potent and has shown great efficacy in coupling N-methylated and other hindered residues[15][17].
Table 2: Comparative Overview of Coupling Reagents for Hindered Systems
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DIC, EDC | Cost-effective; well-established. | Slower reaction rates; requires additives (e.g., Oxyma Pure) to suppress side reactions and racemization[8][12]. |
| Aminium Salts | HATU, HCTU | High reactivity and efficiency, especially for hindered couplings; low racemization[4][11]. | Higher cost; potential for guanidinylation side reaction if used in excess[8][16]. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity; no guanidinylation side reaction, allowing use of excess reagent. | Higher cost; byproducts can complicate purification. |
Experimental Protocols and Methodologies
The following protocols are designed to provide a robust starting point for the successful coupling of this compound in a solid-phase synthesis workflow.
Visualizing the Workflow: The SPPS Coupling Cycle
The diagram below outlines the fundamental steps in a single coupling cycle during Solid-Phase Peptide Synthesis (SPPS).
Caption: Formation of a reactive OAt-ester via HATU for subsequent amidation.
Protocol 2: Cost-Effective Coupling using DIC/Oxyma Pure
This protocol provides a robust and more economical alternative to aminium/phosphonium salts, leveraging the high performance of modern carbodiimide additives.
Materials and Reagents:
-
Fmoc-deprotected peptide-resin
-
This compound (4.0 eq.)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (4.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes. Drain the solvent.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (4.0 eq.) and Oxyma Pure (4.0 eq.) in DMF.
-
Causality Note: Oxyma Pure is a highly effective, non-explosive HOBt alternative that accelerates the reaction and acts as a potent racemization suppressant.[8]
-
-
Carbodiimide Addition: Add DIC (4.0 eq.) to the solution and mix for 1-2 minutes for pre-activation.
-
Coupling Reaction: Transfer the activated mixture to the resin. Agitate at room temperature for 3-6 hours.
-
Monitoring and Recoupling: Monitor the reaction with the ninhydrin test. If incomplete, perform a second coupling.
-
Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
Troubleshooting and Purification
-
Problem: Incomplete Coupling (Persistent Positive Kaiser Test):
-
Solution 1: Always perform a "double coupling" as a default strategy for this residue.
-
Solution 2: Increase the coupling time (up to 12-24 hours for very difficult sequences).
-
Solution 3: Switch to a more potent coupling reagent. If DIC/Oxyma is failing, move to HATU. If HATU is failing, consider phosphonium reagents like PyAOP.
-
-
Purification Considerations:
-
The standard method for purifying the final cleaved peptide is reversed-phase high-performance liquid chromatography (RP-HPLC).[18][19]
-
The bulky and hydrophobic tert-butyl group of the tert-leucine residue will significantly increase the peptide's hydrophobicity. This typically results in a longer retention time on C18 columns.[20]
-
You may need to adjust your gradient to use a higher percentage of organic solvent (e.g., acetonitrile with 0.1% TFA) for efficient elution.[19][20]
-
Conclusion
The successful incorporation of this compound into a peptide sequence is an achievable goal that hinges on a sound understanding of steric effects and the strategic selection of powerful coupling reagents. While its bulky nature presents a formidable challenge, the use of high-reactivity aminium salts like HATU or optimized carbodiimide protocols with modern additives like Oxyma Pure provides a reliable pathway to success. By employing the detailed protocols and mechanistic insights provided in this guide, researchers can confidently navigate the complexities of synthesizing these valuable peptides, advancing the frontiers of drug discovery and development.
References
- BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- BenchChem. (n.d.). The Core Principles and Applications of Uronium Salt Coupling Agents: A Technical Guide.
- Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (n.d.). Mechanism of peptide bond formation through carbodiimide. ResearchGate.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PubChem. (n.d.). N-(Methoxycarbonyl)-L-tert-leucine.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- BenchChem. (n.d.). Mastering Peptide Synthesis: The Crucial Role of EDC HCl.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Google Patents. (n.d.). CN105111105A - Preparation method of this compound.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ChemicalBook. (n.d.). Methoxycarbonyl-L-tert-leucine.
- PubMed. (n.d.). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule.
- LGC Standards. (n.d.). N-(Methoxycarbonyl)-L-tert-leucine.
- Santa Cruz Biotechnology. (n.d.). N-(Methoxycarbonyl)-L-tert-leucine.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- BenchChem. (n.d.). Technical Support Center: Purification of Peptides Synthesized with Methyl (tert-butoxycarbonyl)-L-leucinate.
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- ResearchGate. (n.d.). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin.
- Aapptec, LLC. (n.d.). Solid Phase Peptide Synthesis, A Practical Guide.
- ChemicalBook. (n.d.). Methoxycarbonyl-L-tert-leucine synthesis.
- National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.
- ResearchGate. (2025). Procedures to Improve Difficult Couplings.
- MDPI. (n.d.). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production.
- TCI EUROPE N.V. (n.d.). tert-Leucine [Natural Amino Acid Derivatives].
Sources
- 1. CN105111105A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(Methoxycarbonyl)-L-tert-leucine | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(Methoxycarbonyl)-L-tert-leucine | CAS 162537-11-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. N-(Methoxycarbonyl)-L-tert-leucine | LGC Standards [lgcstandards.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. peptide.com [peptide.com]
- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. file.globalso.com [file.globalso.com]
- 18. bachem.com [bachem.com]
- 19. lcms.cz [lcms.cz]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Procedure for introducing N-methoxycarbonyl protecting group to L-tert-leucine
Application Note & Protocol
A Validated Method for the N-Methoxycarbonyl Protection of L-tert-Leucine
Introduction: The Strategic Importance of N-Protection in Synthesis
In the fields of peptide synthesis and pharmaceutical development, the strategic protection and deprotection of functional groups is a cornerstone of success.[1][2] The α-amino group of an amino acid must be reversibly masked to prevent unwanted side reactions and ensure regioselective bond formation during coupling procedures.[1][2] The methoxycarbonyl (Moc) group is a simple yet robust carbamate protecting group, often installed under Schotten-Baumann conditions.[3]
L-tert-leucine is a non-proteinogenic amino acid characterized by its sterically demanding tert-butyl side chain. Its derivatives are critical building blocks in modern pharmaceuticals. Specifically, N-(Methoxycarbonyl)-L-tert-leucine is a pivotal intermediate in the synthesis of potent HIV protease inhibitors, including Atazanavir.[4][5] This application note provides a comprehensive, validated protocol for the efficient synthesis of N-(Methoxycarbonyl)-L-tert-leucine, grounded in established chemical principles.
Reaction Mechanism and Scientific Rationale
The introduction of the methoxycarbonyl group onto L-tert-leucine is achieved via a nucleophilic acyl substitution reaction with methyl chloroformate. The procedure is conducted under biphasic Schotten-Baumann conditions, which are classic for the N-acylation of amines in the presence of a free carboxylic acid.[6][7]
Causality Behind Experimental Choices:
-
Base (Sodium Hydroxide): The reaction is performed in an aqueous basic solution. The sodium hydroxide serves two critical functions:
-
It deprotonates the ammonium group of the L-tert-leucine zwitterion, unmasking the nucleophilic free amine.
-
It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards product formation.
-
-
pH Control: Maintaining a pH between 8 and 9 is crucial.[8] If the pH becomes too low (acidic), the amine remains protonated and non-nucleophilic. If the pH is too high, it can promote the hydrolysis of the methyl chloroformate reagent. Critically, keeping the pH above the amine's pKa prevents the chloroformate from reacting with the carboxylate group, which would lead to the formation of mixed anhydrides and subsequent dipeptide impurities that are difficult to remove.[6]
-
Biphasic System (Dioxane/Water): L-tert-leucine is soluble in the aqueous base, while the acylating agent, methyl chloroformate, is more soluble in the organic phase (1,4-dioxane).[6][8] This biphasic system allows for controlled addition and reaction at the interface, moderating the reactivity of the highly electrophilic methyl chloroformate.
-
Temperature Control: The initial addition of methyl chloroformate is performed at 0°C to control the exothermic reaction and minimize potential side reactions. The subsequent heating to 60°C ensures the reaction proceeds to completion in a reasonable timeframe.[8]
Reaction Mechanism:
Caption: Step-by-step workflow for the synthesis of N-Moc-L-tert-leucine.
3.4 Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add L-tert-leucine (5.0 g, 38.1 mmol).
-
Add 1,4-dioxane (20 mL) and a 2N sodium hydroxide solution (approx. 62 mL). Stir until the solid is fully dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Verify that the pH of the solution is between 8 and 9 using a calibrated pH meter or pH strips. Adjust with 2N NaOH if necessary.
-
-
Reagent Addition:
-
Add methyl chloroformate (5.8 mL, 75.3 mmol, ~2.0 equivalents) to a dropping funnel.
-
Add the methyl chloroformate dropwise to the stirred, cooled solution over 30-45 minutes. Monitor the temperature to ensure it does not rise above 5°C.
-
Continuously monitor the pH during the addition and add drops of 2N NaOH as needed to maintain a pH of 8-9.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Place the flask in a heating mantle and warm the reaction mixture to 60°C.
-
Maintain stirring at 60°C for 18 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) if desired.
-
-
Workup and Extraction:
-
After 18 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel and extract with dichloromethane (DCM, 2 x 50 mL) to remove unreacted methyl chloroformate and other organic-soluble impurities. Discard the organic (DCM) layers.
-
Carefully acidify the remaining aqueous layer to a pH of ~2-3 with a 1N hydrochloric acid solution. A white precipitate may form.
-
Extract the acidified aqueous layer with ethyl acetate (EtOAc, 3 x 75 mL). The desired product will move into the organic phase.
-
Combine the organic (EtOAc) layers.
-
-
Purification and Isolation:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Add hexane (50 mL) to the crude product and stir vigorously for 1 hour. This process washes away nonpolar impurities and helps to break up the solid.
-
Isolate the final product by vacuum filtration, washing the filter cake with a small amount of cold hexane.
-
Dry the resulting white solid under vacuum to a constant weight. A quantitative yield is expected. [4][8]
-
Results: Product Characterization
The final product, N-(Methoxycarbonyl)-L-tert-leucine, should be obtained as a white solid. Its identity and purity can be confirmed by standard analytical techniques.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | [9] |
| Molecular Formula | C₈H₁₅NO₄ | [9][10] |
| Molecular Weight | 189.21 g/mol | [9] |
| CAS Number | 162537-11-3 | [5] |
| Appearance | White to off-white powder/solid | [5][8] |
| Storage | 2-8°C for long-term storage | [10] |
Table 2: Spectroscopic and Analytical Data
| Analysis Type | Observed Data |
| ¹H NMR (300MHz, CDCl₃) | δ 5.25 (d, 1H, J=10.5Hz), 4.19 (d, 1H, J=9.6Hz), 3.70 (s, 3H), 1.03 (s, 9H) [4][8] |
| Mass Spec (MS) | [M-1]⁻ 188 (100%) [4][8] |
| IR Spectrum (KBr, cm⁻¹) | 3379, 2974, 1727, 1688, 1546, 1466, 1332, 1263, 1211, 1070 cm⁻¹ [4][8] |
Data Interpretation: The ¹H NMR spectrum clearly shows the characteristic singlet for the nine equivalent protons of the tert-butyl group at ~1.03 ppm and the singlet for the three methoxy protons at 3.70 ppm. The mass spectrum corresponds to the expected molecular weight, and the IR spectrum shows characteristic peaks for the N-H bond (~3379 cm⁻¹), C=O of the carbamate (~1727 cm⁻¹), and C=O of the carboxylic acid (~1688 cm⁻¹).
Conclusion
This application note details a robust and high-yielding procedure for the N-methoxycarbonyl protection of L-tert-leucine using methyl chloroformate under Schotten-Baumann conditions. The protocol is straightforward, uses readily available reagents, and provides a product of high purity suitable for use in further synthetic applications, particularly in the development of pharmaceutical agents like Atazanavir. The mechanistic rationale and detailed procedural steps provided herein serve as a reliable guide for researchers in synthetic and medicinal chemistry.
References
- Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
- Google Patents. (n.d.). CN105111105A - Preparation method of N-methoxycarbonyl-L-tert-leucine.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot.
- ChemicalBook. (n.d.). Methoxycarbonyl-L-tert-leucine synthesis.
- Thieme E-Books & E-Journals. (n.d.). Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides.
- ChemicalBook. (n.d.). Methoxycarbonyl-L-tert-leucine | 162537-11-3.
- ResearchGate. (n.d.). Homologation of alpha-amino acids to beta-amino acids.
- PubMed. (n.d.).
- ResearchGate. (n.d.). Amino Acid-Protecting Groups | Request PDF.
- ACS Publications. (n.d.). Amino Acid-Protecting Groups | Chemical Reviews.
- Atul Bioscience Ltd. (n.d.). N-(Methoxycarbonyl)-L-Tert-Leucine | CAS No. 162537-11-3.
- PubChem. (n.d.). N-(Methoxycarbonyl)-L-tert-leucine.
- Atul Ltd. (n.d.). N-(Methoxycarbonyl)-L-Tert-Leucine | CAS No. 162537-11-3.
- Clearsynth. (n.d.). N-methoxycarbonyl-tert-leucine | CAS No. 162537-11-3.
- Wiley-VCH. (n.d.). 1 Protection Reactions.
Sources
- 1. scispace.com [scispace.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 5. N-(Methoxycarbonyl)-L-Tert-Leucine | CAS No. 162537-11-3 | Atul Ltd [atul.co.in]
- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. researchgate.net [researchgate.net]
- 8. Methoxycarbonyl-L-tert-leucine synthesis - chemicalbook [chemicalbook.com]
- 9. N-(Methoxycarbonyl)-L-tert-leucine | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. clearsynth.com [clearsynth.com]
Application Notes & Protocols: Navigating the Challenges of Amide Bond Formation with Bulky Tert-Leucine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Tert-Leucine Conundrum in Peptide Synthesis
The tert-leucine residue, with its sterically demanding tert-butyl side chain, presents a significant hurdle in the elegant art of peptide synthesis. The sheer bulk of this amino acid dramatically slows down the kinetics of amide bond formation, leading to incomplete reactions, low yields, and an increased propensity for undesirable side reactions, most notably epimerization.[1] For scientists engaged in the synthesis of novel peptides and complex drug candidates, overcoming the challenge of incorporating tert-leucine and other sterically hindered amino acids is paramount to success.[1][2] This guide provides a comprehensive overview of the reaction conditions and strategic considerations necessary to efficiently forge amide bonds with tert-leucine derivatives, ensuring high yields and maintaining chiral integrity.
The Crux of the Problem: Steric Hindrance and Its Consequences
The formation of a peptide bond is a nucleophilic acyl substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another.[3] The bulky tert-butyl group of tert-leucine physically obstructs this approach, creating a high-energy transition state and consequently, a sluggish reaction rate. This steric impediment can lead to:
-
Incomplete Couplings: The reaction may not proceed to completion, resulting in deletion sequences in the final peptide.[4]
-
Low Yields: The inefficiency of the coupling reaction directly translates to lower overall yields of the desired peptide.[1]
-
Epimerization: To drive the reaction forward, more forceful activation or longer reaction times are often employed. These conditions can unfortunately promote the formation of an oxazolone intermediate, which can lead to the loss of stereochemical purity at the chiral center of the activated amino acid.[2][5][6]
Strategic Approaches to Taming the Bulky Residue: A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical factor in successfully incorporating tert-leucine. Modern peptide synthesis relies on in-situ activating agents that convert the carboxylic acid into a more reactive species.[7] These reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimide Reagents: The Classics
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), were among the first coupling reagents used in peptide synthesis.[7] While cost-effective, they are generally less suitable for sterically hindered couplings due to their lower reactivity and the potential for side reactions.
-
Mechanism of Action: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the amide bond.
-
Drawbacks for Bulky Couplings: The O-acylisourea intermediate is prone to rearrangement to a less reactive N-acylurea, and the reaction rates are often too slow for challenging couplings. The use of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is essential to form a more stable and reactive active ester, which helps to mitigate side reactions and improve efficiency.[8]
Phosphonium and Aminium/Uronium Salts: The High-Performance Workhorses
For demanding couplings involving sterically hindered amino acids, phosphonium and aminium/uronium salts are the reagents of choice.[1][7] These reagents offer faster reaction rates and generally lead to cleaner reactions with fewer side products.[1][7]
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its Analogs: BOP was a highly effective reagent, but its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2][9] Safer and equally effective alternatives like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) were developed, where the dimethylamino groups are replaced with pyrrolidino groups.[2][9]
-
Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): This class of reagents is arguably the most powerful for difficult couplings.[1][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for challenging couplings due to its high reactivity and ability to suppress epimerization.[9] It forms a highly reactive OAt-ester.[7]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These are also highly effective and more cost-effective alternatives to HATU.[7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent that is based on OxymaPure (ethyl cyanoglyoxylate-2-oxime) as the leaving group. It offers reactivity comparable to HATU but avoids the potentially explosive benzotriazole-based additives.[7]
-
Data-Driven Reagent Selection for Tert-Leucine Coupling
| Coupling Reagent | Class | Advantages for Bulky Couplings | Disadvantages |
| DIC/HOBt | Carbodiimide | Cost-effective, well-established. | Slower reaction rates, higher risk of epimerization with bulky residues.[8] |
| PyBOP | Phosphonium Salt | High reactivity, avoids carcinogenic byproducts.[2][9] | More expensive than carbodiimides. |
| HATU | Aminium/Uronium Salt | Very high reactivity, excellent for sterically hindered couplings, low epimerization.[1][9] | High cost. |
| HCTU | Aminium/Uronium Salt | High reactivity, more cost-effective than HATU.[7] | Based on potentially explosive 6-Cl-HOBt. |
| COMU | Aminium/Uronium Salt | High reactivity, non-explosive byproducts, water-soluble byproducts for easy removal.[7] | Newer reagent, may have less literature support for specific applications. |
The Unsung Heroes: Additives and Bases
The success of a difficult coupling reaction often hinges on the judicious use of additives and a suitable base.
-
Additives (HOBt, HOAt, OxymaPure): These additives play a dual role. They react with the activated carboxylic acid intermediate to form a more stable active ester, which is less prone to side reactions like oxazolone formation and subsequent epimerization.[8] They also act as catalysts for the aminolysis of the active ester. HOAt is generally considered superior to HOBt in both accelerating the coupling and suppressing epimerization.[8]
-
Bases (DIPEA, NMM): A non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to deprotonate the carboxylic acid and the incoming amine. The choice and amount of base can significantly impact the extent of epimerization.[6]
Visualizing the Reaction Landscape
General Amide Bond Formation Workflow
Caption: Pathway of epimerization via oxazolone formation.
Protocols for Success: Coupling Tert-Leucine Derivatives
The following protocols are designed to provide a starting point for optimizing the coupling of tert-leucine derivatives. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for particularly challenging couplings where maximizing yield and minimizing epimerization are critical.
Materials:
-
N-protected tert-leucine derivative (e.g., Boc-tLeu-OH or Fmoc-tLeu-OH) (1.5 equiv)
-
Resin-bound peptide with a free N-terminus (1.0 equiv)
-
HATU (1.45 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve the N-protected tert-leucine derivative and HATU in a minimal amount of DMF.
-
Add DIPEA to the solution from step 2 and pre-activate for 1-2 minutes.
-
Drain the DMF from the swollen resin and add the pre-activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test.
-
Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Cost-Effective Coupling using HCTU
This protocol offers a balance between high reactivity and cost-effectiveness.
Materials:
-
N-protected tert-leucine derivative (e.g., Boc-tLeu-OH or Fmoc-tLeu-OH) (2.0 equiv)
-
Resin-bound peptide with a free N-terminus (1.0 equiv)
-
HCTU (1.95 equiv)
-
DIPEA (4.0 equiv)
-
Anhydrous DMF
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve the N-protected tert-leucine derivative and HCTU in DMF.
-
Add DIPEA to the solution from step 2 and immediately add it to the drained, swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress with a Kaiser test.
-
Upon completion, drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Protocol 3: Solution-Phase Coupling using COMU
This protocol is suitable for solution-phase synthesis, with the advantage of water-soluble byproducts for easier purification.
Materials:
-
N-protected tert-leucine derivative (1.0 equiv)
-
Amine component (1.1 equiv)
-
COMU (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or Acetonitrile (ACN)
Procedure:
-
Dissolve the N-protected tert-leucine derivative and the amine component in the chosen solvent.
-
Add COMU to the solution.
-
Add DIPEA and stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by standard methods (e.g., extraction, chromatography), facilitated by the water solubility of the COMU byproducts.
Troubleshooting and Key Considerations
-
Double Coupling: For extremely difficult couplings, a second coupling step may be necessary. After the initial coupling and washing, repeat the protocol with fresh reagents.
-
Elevated Temperature: In some cases, gentle heating (e.g., 40-50 °C) can help to drive the reaction to completion. However, this may also increase the risk of epimerization. [9]* Solvent Choice: DMF is the most common solvent for solid-phase peptide synthesis. [10]In some cases, N-methyl-2-pyrrolidone (NMP) can be a better choice for improving the solubility of protected peptides and reducing aggregation. [10][11]* Monitoring the Reaction: The Kaiser test is a reliable qualitative method for detecting free primary amines on the resin. A negative result indicates a complete coupling reaction.
Conclusion
The successful incorporation of sterically hindered amino acids like tert-leucine is a testament to the advancements in peptide synthesis chemistry. By understanding the underlying challenges of steric hindrance and making informed choices regarding coupling reagents, additives, and reaction conditions, researchers can confidently synthesize complex peptides with high purity and yield. The protocols and strategies outlined in this guide provide a robust framework for navigating the intricacies of amide bond formation with bulky residues, empowering scientists in their pursuit of novel therapeutics and research tools.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
LibreTexts. (2022). Chemistry of Amides. LibreTexts. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Lee, Y. S. (2004). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 48(6), 649-660. [Link]
-
Huaren Chemical. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Huaren Chemical. [Link]
-
Wang, P., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic-Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry, 83(7), 3539-3549. [Link]
-
Ferrazzano, L., et al. (2019). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3-28. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
MDPI. (2018). Amide Bond Activation of Biological Molecules. MDPI. [Link]
-
National Institutes of Health. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. National Institutes of Health. [Link]
-
ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Institutes of Health. [Link]
-
Waseda University. (n.d.). Epimerization of Peptide. Waseda University. [Link]
-
MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]
-
College of William and Mary. (2009). Spontaneous Amide Bond Formation of Amino Acids in Aqueous Solution. College of William and Mary. [Link]
-
Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
YouTube. (2016). Amino acids and amide bond formation. YouTube. [Link]
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. National Institutes of Health. [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. jpt.com [jpt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. file.globalso.com [file.globalso.com]
- 10. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era [mdpi.com]
- 11. air.unimi.it [air.unimi.it]
Application Notes and Protocols for the Enzymatic Resolution of N-Methoxycarbonyl-DL-tert-leucine to Obtain N-Methoxycarbonyl-L-tert-leucine
Abstract
This comprehensive guide details the enzymatic kinetic resolution of racemic N-Methoxycarbonyl-DL-tert-leucine to produce the enantiopure N-Methoxycarbonyl-L-tert-leucine, a pivotal chiral building block in contemporary pharmaceutical synthesis. The protocols herein are tailored for researchers, scientists, and professionals in drug development, providing a robust framework for the practical application of lipase-catalyzed hydrolysis. This document elucidates the underlying scientific principles, offers step-by-step experimental procedures, and presents methods for reaction monitoring and product isolation, ensuring a reproducible and efficient resolution process.
Introduction: The Significance of this compound
Optically pure amino acids and their derivatives are of paramount importance in the pharmaceutical industry, serving as indispensable chiral synthons for the synthesis of a vast array of therapeutic agents. Among these, L-tert-leucine and its protected forms have garnered significant attention due to the unique steric hindrance and hydrophobicity conferred by the tert-butyl group.
This compound, in particular, is a crucial intermediate in the synthesis of several antiviral drugs, most notably the HIV protease inhibitor Atazanavir. The stereochemistry at the α-carbon of the tert-leucine moiety is critical for the drug's efficacy, underscoring the necessity for efficient and scalable methods to obtain this enantiomerically pure compound. Traditional chemical methods for chiral resolution can be arduous, often requiring stoichiometric amounts of expensive resolving agents and involving multiple protection and deprotection steps. In contrast, enzymatic methods offer a greener, more efficient, and highly selective alternative.
This application note focuses on the enzymatic kinetic resolution of racemic N-Methoxycarbonyl-DL-tert-leucine methyl ester, a strategy that leverages the remarkable enantioselectivity of lipases to preferentially hydrolyze one enantiomer, allowing for the separation of the desired L-amino acid.
The Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes to separate a racemic mixture. The fundamental principle lies in the differential rate of reaction of the two enantiomers with the enzyme. In the context of this protocol, a lipase is employed to catalyze the hydrolysis of a racemic ester, N-Methoxycarbonyl-DL-tert-leucine methyl ester.
The lipase, acting as a chiral catalyst, will preferentially bind to and hydrolyze one of the enantiomers (typically the L-enantiomer in the case of many lipases and amino acid esters) at a significantly higher rate than the other. This results in a reaction mixture containing the hydrolyzed L-amino acid (this compound) and the unreacted D-amino acid ester (N-Methoxycarbonyl-D-tert-leucine methyl ester).
The success of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E-value is desirable as it allows for the attainment of high enantiomeric excess (ee) of both the product and the remaining substrate at approximately 50% conversion.
Experimental Protocols
This section provides detailed protocols for the synthesis of the racemic starting material and its subsequent enzymatic resolution.
Synthesis of Racemic N-Methoxycarbonyl-DL-tert-leucine Methyl Ester
The successful enzymatic resolution begins with the synthesis of the racemic substrate. A two-step process is outlined below:
Step 1: N-Protection of DL-tert-leucine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend DL-tert-leucine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the suspension in an ice bath and add 2N sodium hydroxide solution dropwise until the pH of the solution is between 8 and 9.
-
Acylation: While maintaining the temperature at 0°C, add methyl chloroformate (1.5 - 2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: After the reaction is complete, extract the aqueous layer with dichloromethane to remove any unreacted methyl chloroformate. Acidify the aqueous layer to a pH of 1-3 with 1N hydrochloric acid. Extract the product into ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic N-Methoxycarbonyl-DL-tert-leucine.
Step 2: Esterification
-
Reaction Setup: Dissolve the N-Methoxycarbonyl-DL-tert-leucine (1 equivalent) from the previous step in methanol.
-
Esterification: Slowly add freshly distilled thionyl chloride (2 equivalents) to the stirred solution at room temperature.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude N-Methoxycarbonyl-DL-tert-leucine methyl ester hydrochloride. For the enzymatic reaction, it is advisable to neutralize the hydrochloride salt or use the free base. This can be achieved by dissolving the crude product in a suitable organic solvent and washing with a saturated sodium bicarbonate solution, followed by drying and evaporation of the solvent.
Enzymatic Kinetic Resolution Protocol
This protocol utilizes the robust and highly selective immobilized lipase from Candida antarctica B (commonly known as Novozym 435).
Materials:
-
Racemic N-Methoxycarbonyl-DL-tert-leucine methyl ester
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butanol (co-solvent)
-
Sodium hydroxide solution (0.1 M) for pH titration
-
Ethyl acetate
-
Hydrochloric acid (1N)
-
Anhydrous sodium sulfate
Instrumentation:
-
Temperature-controlled shaker or stirred reactor
-
pH meter and automatic titrator (recommended)
-
High-Performance Liquid Chromatography (HPLC) with a chiral column
Protocol:
-
Reaction Setup: To a temperature-controlled reaction vessel, add phosphate buffer (pH 7.0) and tert-butanol (e.g., in a 9:1 v/v ratio). The use of a co-solvent helps to improve the solubility of the substrate.
-
Substrate Addition: Add the racemic N-Methoxycarbonyl-DL-tert-leucine methyl ester to the buffer/co-solvent mixture to a final concentration of 50-100 mM.
-
Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the substrate).
-
Reaction Conditions: Maintain the reaction at a constant temperature, typically between 30-40°C, with gentle agitation.[1]
-
pH Control: Monitor the pH of the reaction mixture. As the hydrolysis of the L-ester proceeds, the carboxylic acid produced will lower the pH. Maintain the pH at 7.0 by the controlled addition of 0.1 M sodium hydroxide solution using an automatic titrator. The consumption of NaOH is a direct measure of the reaction progress.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture. Quench the enzymatic reaction in the aliquot (e.g., by adding a water-miscible organic solvent like acetonitrile and filtering the enzyme). Analyze the sample by chiral HPLC to determine the enantiomeric excess (ee) of the product (this compound) and the remaining substrate (N-Methoxycarbonyl-D-tert-leucine methyl ester), as well as the conversion.
-
Reaction Termination: Stop the reaction when the conversion reaches approximately 50%. This is the theoretical point where the highest enantiomeric excess for both the product and the unreacted substrate is achieved.
-
Product Isolation:
-
Filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent, dried, and reused.
-
Acidify the filtrate to pH 1-2 with 1N HCl.
-
Extract the mixture with ethyl acetate (3x). The organic layer will contain the unreacted N-Methoxycarbonyl-D-tert-leucine methyl ester and the this compound.
-
To separate the acid from the ester, the organic layer can be extracted with a saturated sodium bicarbonate solution. The this compound will move to the aqueous basic layer, while the N-Methoxycarbonyl-D-tert-leucine methyl ester remains in the organic layer.
-
The separated aqueous layer is then re-acidified with 1N HCl to pH 1-2 and extracted with ethyl acetate to isolate the pure this compound.
-
The organic layer containing the D-ester can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover the N-Methoxycarbonyl-D-tert-leucine methyl ester.
-
Data Presentation and Analysis
The progress of the enzymatic resolution should be carefully monitored and the data presented in a clear and concise manner.
Table 1: Monitoring of Enzymatic Resolution of N-Methoxycarbonyl-DL-tert-leucine Methyl Ester
| Time (h) | Conversion (%) | ee of Product (L-acid) (%) | ee of Substrate (D-ester) (%) | Enantiomeric Ratio (E) |
| 1 | 10 | 95 | 10.5 | >200 |
| 2 | 25 | 96 | 33.3 | >200 |
| 4 | 45 | 98 | 81.8 | >200 |
| 6 | 50 | >99 | >99 | >200 |
| 8 | 55 | >99 | 81.8 | >200 |
Note: The data presented in this table is illustrative. Actual results will vary based on specific experimental conditions.
The conversion and enantiomeric excesses can be calculated from the HPLC peak areas. The enantiomeric ratio (E) can be calculated using the following equation:
E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]
where 'c' is the conversion and 'eep' is the enantiomeric excess of the product.
Visualizing the Workflow
A clear visualization of the experimental workflow can aid in understanding the overall process.
Figure 1: Workflow for the synthesis and enzymatic resolution of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Inactive enzyme- Incorrect pH or temperature- Presence of inhibitors in the substrate | - Use a fresh batch of enzyme.- Verify and optimize pH and temperature.- Purify the racemic substrate to remove potential impurities. |
| Low enantioselectivity (Low E-value) | - Suboptimal reaction conditions (e.g., solvent, temperature)- Enzyme is not suitable for the substrate | - Screen different co-solvents and temperatures.- Test other lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei). |
| Reaction stops before 50% conversion | - Product inhibition- Enzyme denaturation over time | - Consider in-situ product removal (ISPR) techniques.- Add fresh enzyme during the reaction. |
| Difficulty in separating the product and substrate | - Incomplete extraction | - Optimize the pH for the acid-base extraction.- Perform multiple extractions.- Consider chromatographic separation if extraction is insufficient. |
Conclusion
The enzymatic kinetic resolution of N-Methoxycarbonyl-DL-tert-leucine methyl ester using immobilized Candida antarctica lipase B is a highly efficient and selective method for the preparation of the pharmaceutically important this compound. The mild reaction conditions, high enantioselectivity, and the reusability of the immobilized enzyme make this a superior approach compared to classical chemical resolution methods. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this valuable synthetic strategy.
References
-
Fredes, Y., Chamorro, L., & Cabrera, Z. (2019). Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations. Molecules, 24(4), 809. [Link]
-
Fredes, Y., Chamorro, L., & Cabrera, Z. (2019). Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations. PMC. [Link]
-
Li, Q., Jia, W., Wang, Z., & Guo, X. (2014). Novozyme 435 Asymmetric Hydrolysis of Enol Ester with Series Acid Moiety. Asian Journal of Chemistry, 26(2), 533-535. [Link]
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. Asymmetric Synthesis and Biocatalysis with Enzymes, 155-177. [Link]
- Google Patents. (n.d.). CN105111105A - Preparation method of this compound.
-
Juhl, B., & Pleiss, J. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 465-472. [Link]
-
Li, G., et al. (2014). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 70(40), 7346-7352. [Link]
-
PubChem. (n.d.). N-(Methoxycarbonyl)-L-tert-leucine. PubChem. [Link]
Sources
Troubleshooting & Optimization
Minimizing racemization during N-Methoxycarbonyl-L-tert-leucine reactions
A comprehensive guide for researchers, scientists, and drug development professionals on minimizing racemization and ensuring stereochemical integrity.
Welcome to the technical support center for N-Methoxycarbonyl-L-tert-leucine. This resource is designed to provide in-depth guidance and practical solutions for challenges encountered during chemical reactions involving this sterically hindered amino acid derivative. As Senior Application Scientists, we have compiled this guide based on established principles of peptide chemistry and extensive field experience to help you achieve optimal results in your research and development endeavors.
Understanding the Challenge: Racemization in this compound Reactions
This compound (N-Moc-L-tert-leucine) is a valuable building block in the synthesis of complex peptides and pharmaceutical intermediates, such as Atazanavir.[1][2] Its bulky tert-butyl side chain provides significant steric hindrance, which can influence reaction kinetics and, critically, the stereochemical outcome of coupling reactions.[2] The primary challenge when working with N-Moc-L-tert-leucine is the risk of racemization at the α-carbon, which can lead to the formation of the undesired D-isomer and compromise the biological activity of the final product.
Racemization during peptide bond formation typically proceeds through two main mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate.[3][4] The presence of a strong base, elevated temperatures, and certain activating agents can promote these pathways, leading to a loss of stereochemical purity. The bulky nature of the tert-leucine side chain can exacerbate this issue by slowing down the desired coupling reaction, thereby increasing the lifetime of the activated intermediate and providing a larger window of opportunity for racemization to occur.
This guide provides a structured approach to troubleshooting and minimizing racemization, ensuring the successful application of this compound in your synthetic workflows.
Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I am observing a significant percentage of the D-isomer in my final product after coupling N-Moc-L-tert-leucine. What are the likely causes?
Answer:
Significant racemization during the coupling of N-Moc-L-tert-leucine can stem from several factors, often acting in combination. The most common culprits include:
-
Inappropriate Coupling Reagent: The choice of coupling reagent is paramount. Highly reactive reagents, especially when used without racemization-suppressing additives, can significantly increase the rate of oxazolone formation, a key pathway for racemization.[3][4]
-
Excessive or Strong Base: The presence of a strong, non-sterically hindered base can abstract the proton at the α-carbon, leading to enolization and subsequent racemization.[4] The concentration of the base is also a critical factor.
-
Elevated Reaction Temperature: Higher temperatures accelerate the rate of most chemical reactions, including the pathways leading to racemization.
-
Prolonged Reaction Times: Slower coupling reactions, often a consequence of the steric hindrance from the tert-leucine side chain, can increase the time the activated amino acid is susceptible to racemization.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates involved in racemization pathways.
To address this, a systematic evaluation of your reaction conditions is necessary. Start by analyzing your choice of coupling reagent and base, as these often have the most significant impact.
Question 2: Which coupling reagents and additives are recommended to minimize racemization with N-Moc-L-tert-leucine?
Answer:
For sterically hindered amino acids like N-Moc-L-tert-leucine, the selection of a mild and efficient coupling reagent system is crucial. Here are our recommendations:
-
Carbodiimides with Additives: While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can be effective, they should never be used alone due to a high risk of racemization.[5] Always use them in conjunction with racemization-suppressing additives such as:
-
Uronium/Aminium and Phosphonium Salt Reagents: These reagents are generally preferred for their efficiency and lower tendency to cause racemization. Recommended options include:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Both are highly efficient, and the addition of HOBt can further reduce racemization to negligible levels.[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high coupling efficiency, especially for hindered amino acids, with a low tendency for racemization.[7]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A strong coupling reagent with high chemoselectivity that is effective for sterically demanding couplings.[7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based reagent that is an excellent choice for minimizing racemization.[6]
-
Below is a summary table to guide your selection:
| Coupling Reagent Class | Recommended Reagents | Key Considerations |
| Carbodiimides | DIC, EDC | Must be used with an additive (e.g., HOBt, Oxyma Pure). |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Generally provide fast and efficient coupling with low racemization. |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for hindered couplings. |
| Oxyma-Based | COMU, PyOxim | Excellent racemization suppression and a safer alternative to HOBt-based reagents.[6] |
Question 3: What is the role of the base in racemization, and which bases are preferred?
Answer:
The base plays a dual role in peptide coupling: it deprotonates the incoming amine nucleophile and can also facilitate the unwanted abstraction of the α-proton from the activated carboxylic acid, leading to racemization.[4] Therefore, the choice and amount of base are critical.
-
Sterically Hindered Bases are Preferred: To minimize α-proton abstraction, it is advisable to use a sterically hindered, non-nucleophilic base.
-
N,N-Diisopropylethylamine (DIPEA): A commonly used base that offers a good balance of basicity and steric hindrance.
-
2,4,6-Collidine: A weaker and more sterically hindered base that can be beneficial in cases where racemization is a significant concern.[4]
-
-
Avoid Strong, Non-Hindered Bases: Bases like triethylamine (TEA) should be used with caution or avoided, as their smaller steric profile and higher basicity can increase the rate of racemization.[4]
-
Optimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed efficiently. Typically, 1-2 equivalents are sufficient.
Question 4: How do reaction temperature and solvent affect racemization?
Answer:
-
Temperature: It is generally recommended to perform coupling reactions at room temperature or below (e.g., 0 °C) to minimize the rate of racemization. While higher temperatures can increase the coupling rate, they disproportionately accelerate racemization.
-
Solvent: The choice of solvent can influence the reaction outcome.
-
N,N-Dimethylformamide (DMF): The most commonly used solvent for solid-phase peptide synthesis. Ensure it is of high quality and amine-free.
-
Dichloromethane (DCM): Can be a good choice, particularly for solution-phase couplings.
-
Less Polar Solvents: In some cases, less polar solvents can reduce racemization by disfavoring the formation of charged intermediates.
-
Frequently Asked Questions (FAQs)
Q1: Is N-Moc-L-tert-leucine more prone to racemization than other amino acids?
While all N-protected amino acids can racemize upon activation, the bulky tert-butyl group of N-Moc-L-tert-leucine can slow down the coupling reaction, which in turn can increase the opportunity for racemization to occur. Therefore, careful optimization of reaction conditions is particularly important for this amino acid derivative.
Q2: How can I detect and quantify racemization in my product?
Several analytical techniques can be used to determine the stereochemical purity of your product:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves using a chiral stationary phase to separate the L- and D-isomers.
-
Gas Chromatography (GC) on a Chiral Column: After appropriate derivatization, GC can also be used to separate enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the product into diastereomers, NMR can be used to quantify the ratio of isomers.
Q3: Can I use a pre-activation step for N-Moc-L-tert-leucine?
Pre-activation can be beneficial, but the duration should be kept to a minimum to reduce the time the activated species is exposed to conditions that may cause racemization. A short pre-activation time (e.g., 1-5 minutes) is often sufficient.
Q4: Does the type of N-protecting group influence racemization?
Yes, the nature of the N-protecting group is a critical factor. N-alkoxycarbonyl protecting groups, such as Methoxycarbonyl (Moc), are known to be effective at suppressing racemization compared to N-acyl protecting groups.[8] This is because the urethane linkage is less electron-withdrawing, making the α-proton less acidic.
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for N-Moc-L-tert-leucine in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed to minimize racemization during the coupling of N-Moc-L-tert-leucine onto a resin-bound peptide.
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform the N-terminal deprotection of the resin-bound peptide using standard protocols (e.g., 20% piperidine in DMF).
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of N-Moc-L-tert-leucine in DMF.
-
Add 3 equivalents of an appropriate coupling reagent (e.g., HATU).
-
Add 6 equivalents of a sterically hindered base (e.g., DIPEA).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C), but this should be done with caution and the product should be carefully analyzed for racemization.
-
-
Washing and Monitoring:
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
-
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a general method for determining the extent of racemization.
-
Sample Preparation:
-
Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail.
-
Precipitate and wash the crude peptide.
-
Dissolve the peptide in a suitable solvent for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Use a suitable chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The exact composition will depend on the specific column and peptide.
-
Detection: Use UV detection at an appropriate wavelength (e.g., 214 or 220 nm).
-
Analysis: Inject the sample and analyze the chromatogram. The L- and D-isomers should appear as separate peaks. The percentage of racemization can be calculated from the peak areas.
-
Visualizations
Racemization Mechanisms
Caption: The two primary pathways for racemization of activated amino acids.
Decision Workflow for Minimizing Racemization
Caption: A decision-making workflow for optimizing coupling reactions.
References
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Coin, I., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
iGEM. (2015). Team:Amoy/Project/Background. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
ResearchGate. (2017, February 28). Racemization in amino acids?. Retrieved from [Link]
- Google Patents. (2001). WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process.
-
PMC. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
Sources
- 1. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 2. Team:Amoy/Project/Background - 2015.igem.org [2015.igem.org]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. file.globalso.com [file.globalso.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting solubility issues of Moc-L-tert-leucine in water
[1][2]
Executive Summary
Moc-L-tert-leucine is a critical chiral intermediate, primarily used in the synthesis of the HIV protease inhibitor Atazanavir .[1][2] While it is structurally an amino acid derivative, its physicochemical behavior differs significantly from standard amino acids due to two factors: the lipophilic methoxycarbonyl (Moc) protecting group and the bulky, hydrophobic tert-butyl side chain.[2][3]
Users frequently encounter issues such as "oiling out" (phase separation into a sticky gum), failure to dissolve in neutral water, or unexpected precipitation in buffers.[2][3] This guide addresses these issues by leveraging the molecule's pKa and lipophilicity profile.
Part 1: Physicochemical Profile & Solubility Logic[1][2]
To troubleshoot effectively, you must understand the molecule's "switch."[2][3][4] Moc-L-tert-leucine functions as a weak acid .[1][2]
| Property | Data | Implications for Solubility |
| Chemical Name | (S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | Contains a free carboxylic acid (-COOH).[1][2][5][6] |
| Molecular Weight | 189.21 g/mol | Small molecule, but sterically hindered.[2][3] |
| pKa (Predicted) | ~4.46 | The Critical Switch. Below pH 4.5, it is neutral (insoluble).[2][3] Above pH 5.5, it is anionic (soluble).[2][3] |
| LogP | ~1.3 | Moderately lipophilic.[3] The tert-butyl group drives hydrophobicity.[1][3] |
| Appearance | White solid / Powder | Can form a gum/oil if precipitated rapidly from solution.[3] |
| Solubility (Water) | Low (Free Acid) | Requires ionization (salt formation) to dissolve at high concentrations.[2][3] |
| Solubility (Organic) | High | Soluble in Ethyl Acetate, Methanol, Ethanol.[2][3] |
The Mechanism of Insolubility
The tert-butyl group acts as a "greasy ball" of steric bulk.[1][3] In its free acid form (protonated), the molecule is neutral and the hydrophobic forces dominate, leading to poor water solubility.[2][3][4] When you add a base (NaOH, NaHCO₃), you deprotonate the carboxylic acid, creating a negative charge that overcomes the hydrophobic bulk, allowing solvation.[2][3][4]
Part 2: Troubleshooting Workflow (Decision Matrix)
The following flowchart illustrates the logical path to achieving a stable solution.
Figure 1: Decision matrix for solubilizing Moc-L-tert-leucine based on solvent system and pH conditions.
Part 3: Frequently Asked Questions (Technical Support)
Q1: I added water to the powder, and it's just floating/clumping. What is wrong?
Diagnosis: You are trying to dissolve the free acid form in neutral or slightly acidic water.[3] The hydrophobic tert-butyl group prevents wetting.[1][3] Solution: You must convert it to a salt.[3]
-
Add 1.05 equivalents of NaOH (1M) or NaHCO₃.
-
Vortex or stir.[2][3] The solution should clarify as the pH rises above 5.0.[2][3]
-
Note: If your application tolerates it, pre-dissolving in a small volume of DMSO (e.g., 10% of final volume) before adding the aqueous buffer facilitates this process.[2][3][4]
Q2: My solution turned into a sticky oil/gum instead of dissolving. Why?
Diagnosis: This is "oiling out," a common phenomenon with bulky amino acids like tert-leucine.[2][3] It occurs when the concentration of the neutral (protonated) species exceeds its solubility limit, but the molecules are too sterically hindered to crystallize immediately.[2][3] This often happens if you acidify a solution too quickly or try to dissolve the free acid at a concentration that is too high without adequate base.[3] Solution:
-
Heat: Gently warm the solution to 35–40°C (Moc group is stable at this mild temperature).
-
pH Adjustment: Ensure the pH is distinctly basic (pH 8–9) to fully ionize the species.
-
Sonication: Use an ultrasonic bath to break up the oil droplets and increase surface area for the base to react.[3]
Q3: Can I autoclave a stock solution of Moc-L-tert-leucine?
Recommendation: No. While the Moc (carbamate) group is more stable than a Boc group, it can still undergo hydrolysis under the high pressure and temperature (121°C) of an autoclave, especially at elevated pH.[2][3] Protocol: Prepare the solution using sterile water/buffer and filter-sterilize using a 0.22 µm PES or PVDF membrane .
Q4: What is the best solvent for a high-concentration stock (e.g., 100 mM)?
For long-term storage and ease of use:
-
Preferred: DMSO or Ethanol .[3][7] The free acid is highly soluble in these.[2][3] You can then dilute this organic stock into your aqueous buffer (1:1000 dilution) to avoid solubility crashes.[2][3]
-
Aqueous Alternative: 100 mM Sodium Phosphate buffer (pH 8.0).[2][3] You must ensure the pH remains buffered against the acidity of the Moc-L-tert-leucine itself.[1][2]
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Preparation of 100 mL of 50 mM Aqueous Stock Solution
Use this protocol for biological assays requiring a solvent-free aqueous solution.[1][2]
Materials:
Step-by-Step:
-
Calculate Mass:
[2][3] -
Weighing: Weigh 0.946 g of Moc-L-tert-leucine into a beaker.
-
Initial Suspension: Add approximately 80 mL of Milli-Q water. Expect the powder to float or clump.
-
Titration (The Critical Step):
-
Clarification: Continue adding NaOH until the pH reaches 7.5 – 8.0 . The solution should become perfectly clear and colorless.
-
Final Volume: Transfer to a volumetric flask and top up to 100 mL with water.
-
Sterilization: Filter sterilize (0.22 µm) immediately. Store at 4°C.[2][3]
Protocol B: Recovery from "Oiled Out" State
Use this if your experiment has resulted in a sticky gum at the bottom of the tube.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11263950, N-(Methoxycarbonyl)-L-tert-leucine. Retrieved from [Link]
- Google Patents.Preparation method of N-methoxycarbonyl-L-tert-leucine (CN105111105A). Describes salt formation and solubility challenges in purification.
Sources
- 1. Moc-L-Tert-Leucine CAS 162537-11-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 3. 2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C8H15NO4 | CID 10330133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105111105A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. N-(Methoxycarbonyl)-L-tert-leucine | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(Methoxycarbonyl)-L-tert-leucine | CAS 162537-11-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. biocompare.com [biocompare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction temperature for N-Methoxycarbonyl-L-tert-leucine esterification
Topic: Optimizing Reaction Temperature for High-Fidelity Esterification
Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1][2] Context: Synthesis of Atazanavir intermediates and bulky non-canonical amino acid derivatives.
Introduction: The "Steric-Thermal" Paradox
Welcome to the Technical Support Center. You are likely here because N-Methoxycarbonyl-L-tert-leucine (Moc-L-Tle) is behaving unpredictably in your reactor.
This molecule presents a classic process chemistry paradox:
-
The Kinetic Wall: The tert-butyl side chain creates immense steric hindrance, shielding the carbonyl carbon and drastically slowing down nucleophilic attack (esterification). This tempts you to raise the temperature.
-
The Stereochemical Cliff: The L-configuration is prone to racemization via oxazolone formation, a pathway exponentially accelerated by heat.[1]
This guide provides the thermal control strategies required to navigate between incomplete conversion (too cold) and racemization (too hot).
Module 1: Troubleshooting Low Yield (Kinetics vs. Sterics)
User Issue: "I am running the reaction at room temperature (25°C) with MeOH/H+, but conversion stalls at ~60% even after 24 hours."
Root Cause: The tert-butyl group acts as a "molecular umbrella," blocking the trajectory of the alcohol nucleophile.[1][2] At 25°C, the kinetic energy of the system is often insufficient to overcome this steric barrier within a reasonable timeframe, leading to stalled equilibrium.[1]
The Fix: Thermal Step-Up Protocol Do not simply boil the reaction.[2] Use a Staged Thermal Ramp to drive conversion without shocking the system.
| Stage | Temperature | Duration | Objective |
| 1. Activation | -5°C to 0°C | 1-2 hrs | Exotherm Control. Addition of Thionyl Chloride (SOCl₂) or Coupling Agent.[2] Prevents localized hot-spots that trigger decomposition. |
| 2.[1][2] Initiation | 20°C (RT) | 4-6 hrs | Bulk Conversion. Allows the reaction to reach ~60-70% conversion safely.[2] |
| 3. Completion | 40°C - 45°C | 2-4 hrs | Steric Breach. Provides the necessary activation energy to force the alcohol past the tert-butyl shield for the final 30% conversion.[2] |
Critical Warning: Never exceed 50°C . Above this threshold, the rate of carbamate cleavage (deprotection) and racemization competes significantly with esterification.
Module 2: Troubleshooting Racemization (The "Purity" Problem)
User Issue: "My yield is high (95%), but the enantiomeric excess (ee) dropped from >99% to 92%. Is the temperature to blame?"
Root Cause: Yes. The loss of chirality in N-protected amino acids usually occurs via the 5(4H)-Oxazolone (Azlactone) Mechanism .[2]
-
Activation of the carboxyl group makes the carbonyl oxygen nucleophilic.
-
The carbonyl oxygen attacks the amide backbone.
-
This forms a cyclic oxazolone intermediate.
-
The alpha-proton on the oxazolone is highly acidic and labile. Heat facilitates the removal of this proton, leading to a planar enol intermediate which destroys chirality.[1]
Visualizing the Danger Zone
Figure 1: Path A represents the desired esterification. Path B represents the thermally induced racemization pathway via oxazolone formation.
The Fix: The "Acid-Safe" pH/T Balance
-
Avoid Base: If using coupling agents (EDC/HOBt), ensure base (DIEA/TEA) equivalents are strictly controlled (1.0 - 1.1 eq). Excess base at >25°C guarantees racemization.
-
Acid Chloride Method: If using SOCl₂/MeOH, the system is acidic, which suppresses oxazolone formation unless the temperature is high enough to cause acid-catalyzed enolization.[1][2] Keep T < 45°C.
Module 3: Validated Experimental Protocol
Method: Thionyl Chloride Mediated Methyl Esterification Application: Synthesis of Methyl N-(methoxycarbonyl)-L-tert-leucinate (Atazanavir Intermediate).[1][2]
Step-by-Step Procedure:
-
Setup: Equip a dry 3-neck flask with a thermometer, reflux condenser, and addition funnel. Nitrogen atmosphere is recommended.
-
Solvation: Dissolve this compound (1.0 eq) in anhydrous Methanol (10-15 volumes).
-
Cooling (Critical): Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Activation: Add Thionyl Chloride (SOCl₂, 1.2 - 1.5 eq) dropwise over 30-60 minutes.
-
Control: Maintain internal temperature < 5°C during addition. The reaction is highly exothermic.
-
-
Ramp 1 (Solubilization): Remove cooling bath. Allow to warm to 20°C - 25°C naturally. Stir for 4 hours.
-
Check-Point: Analyze by HPLC/TLC. If conversion is <80%, proceed to Ramp 2.[1]
-
Ramp 2 (Completion): Heat the mixture to 40°C - 42°C .
-
Duration: Monitor hourly. Do not exceed 4 hours at this temperature.
-
-
Quench: Cool to <20°C. Concentrate solvent under reduced pressure (keep bath <40°C).
-
Workup: Dissolve residue in EtOAc, wash with NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄.
Frequently Asked Questions (FAQs)
Q1: Can I use refluxing methanol (65°C) to speed this up? A: No. While refluxing methanol is standard for simple amino acids (like Glycine or Alanine), tert-leucine is distinct.[2] At 65°C, you risk significant racemization (1-5% loss of ee per hour) and potential thermal degradation of the methoxycarbonyl (carbamate) group.[2]
Q2: I am using EDC/DMAP coupling instead of Thionyl Chloride. What is the temperature limit? A: Lower. If using DMAP (4-Dimethylaminopyridine), you must operate at 0°C to 20°C .[1][2] DMAP is a nucleophilic catalyst that can stabilize the acyl-pyridinium intermediate, but it also acts as a base that facilitates proton abstraction.[1][2] Never heat a DMAP-catalyzed reaction of tert-leucine above room temperature.[1][2]
Q3: Why does the reaction turn yellow at 50°C? A: Yellowing often indicates the formation of the oxazolone intermediate or decomposition products of the carbamate. If you see yellowing, check the optical rotation immediately; you have likely racemized the batch.[1]
Q4: How does solvent choice impact the optimal temperature? A:
-
Methanol (Protophilic): Supports the reaction but requires T < 45°C.
-
DCM/DMF (Aprotic): If using coupling agents in these solvents, the lack of hydrogen bonding can actually increase the rate of oxazolone formation if the temperature rises. Keep these strictly at 0°C - 20°C.
References
-
Bristol-Myers Squibb Company. (2008).[2] Process for the preparation of Atazanavir.[3][4][5] European Patent EP1930324A1.[4] Link
- Context: Defines the industrial standard for handling N-Moc-L-tert-leucine, specifically citing the use of thionyl chloride and temperature controls (42°C) to ensure stereochemical purity.
-
Fan, X., Song, Y. L., & Long, Y. Q. (2008).[1][2][3] An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach.[3][5] Organic Process Research & Development, 12(1), 69-75.[1][2][3] Link[2]
- Context: Provides detailed experimental data on the synthesis of Atazanavir intermediates, confirming the sensitivity of the tert-leucine moiety.
-
ChemicalBook. (n.d.). This compound Product Description & Synthesis.Link[2]
-
Context: General properties and synthesis pathways for the intermediate.[4]
-
-
Benoiton, N. L. (1983). Oxazolone formation and racemization in peptide synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 5, pp. 217-284).[1][2] Academic Press.
-
Context: The authoritative mechanistic source on why N-protected amino acids racemize via oxazolones upon activation and heating.[2]
-
Sources
- 1. CN105111105A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. manusaktteva.com [manusaktteva.com]
- 3. Atazanavir synthesis - chemicalbook [chemicalbook.com]
- 4. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of N-Methoxycarbonyl-L-tert-leucine: A Comparative Approach
In the landscape of pharmaceutical development and peptide synthesis, the unequivocal characterization of chiral building blocks is paramount. N-Methoxycarbonyl-L-tert-leucine, a crucial intermediate in the synthesis of several antiviral agents, including the HIV protease inhibitor Atazanavir, demands rigorous analytical scrutiny to ensure its chemical identity, purity, and stereochemical integrity.[1] This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and offers a comparative perspective on alternative analytical methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the practical insights and experimental rationale necessary for robust quality control and characterization.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool for the characterization of complex organic molecules like this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum of this compound provides a wealth of information regarding its proton environment. The spectrum, typically recorded in a deuterated solvent like chloroform-d (CDCl₃), reveals key structural features through chemical shifts (δ), signal multiplicities, and coupling constants (J).
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ (300 MHz) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |
| 5.25 | d | 10.5 | NH (Amide Proton) |
| 4.19 | d | 9.6 | α-CH (Alpha-Proton) |
| 3.70 | s | - | OCH₃ (Methoxy Proton) |
| 1.03 | s | - | C(CH₃)₃ (tert-Butyl Protons) |
d: doublet, s: singlet
Interpretation and Rationale:
-
Amide Proton (NH): The doublet at 5.25 ppm is characteristic of the amide proton. Its coupling to the adjacent α-proton (with a J value of 10.5 Hz) provides direct evidence of their connectivity. The relatively downfield chemical shift is attributed to the deshielding effect of the adjacent carbonyl group.
-
Alpha-Proton (α-CH): The doublet at 4.19 ppm corresponds to the α-proton, the only proton directly attached to the chiral center. Its coupling to the amide proton (J = 9.6 Hz) confirms this assignment. The chemical shift is influenced by the electron-withdrawing effects of both the carboxylic acid and the N-methoxycarbonyl groups.
-
Methoxy Protons (OCH₃): The sharp singlet at 3.70 ppm is assigned to the three equivalent protons of the methoxy group. The absence of coupling confirms that there are no adjacent protons.
-
tert-Butyl Protons (C(CH₃)₃): The intense singlet at 1.03 ppm represents the nine equivalent protons of the tert-butyl group. The high degree of symmetry in this group results in a single, sharp resonance.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale for Prediction |
| ~175-180 | COOH (Carboxylic Acid) | The carboxylic acid carbon is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms. |
| ~156-158 | N-COO- (Carbamate Carbonyl) | The carbonyl carbon of the methoxycarbonyl group will also be significantly downfield. |
| ~58-62 | α-CH (Alpha-Carbon) | The α-carbon's chemical shift is influenced by the attached nitrogen and carboxylic acid groups. The N-methoxycarbonyl group will likely cause a slight downfield shift compared to the free amino acid. |
| ~52-54 | OCH₃ (Methoxy Carbon) | The methoxy carbon will appear in the typical range for sp³ carbons attached to an oxygen atom. |
| ~34-36 | C(CH₃)₃ (Quaternary Carbon) | The quaternary carbon of the tert-butyl group will be further upfield. |
| ~26-28 | C(CH₃)₃ (tert-Butyl Carbons) | The three equivalent methyl carbons of the tert-butyl group will appear as a single, intense peak in the aliphatic region. |
Expert Insight: The interpretation of ¹³C NMR spectra is based on the principle that the chemical shift of a carbon nucleus is highly sensitive to its local electronic environment.[2] Electron-withdrawing groups, such as carbonyls and oxygens, cause a downfield shift (higher ppm value), while alkyl groups cause an upfield shift (lower ppm value).[3]
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps outline a robust methodology for the analysis of this compound.
1. Sample Preparation: The Foundation of Quality Data
-
Analyte Purity: Begin with a highly pure sample of this compound (>98%). Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[4][5] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar N-protected amino acids, dimethyl sulfoxide-d₆ (DMSO-d₆) may be more suitable. The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's resonances.[4]
-
Concentration: Prepare the sample at a concentration of 5-20 mg/mL in approximately 0.6-0.7 mL of the chosen deuterated solvent.[6] This concentration range typically provides an adequate signal-to-noise ratio for both ¹H and ¹³C NMR experiments without leading to significant line broadening due to aggregation.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. Any suspended particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[5][6]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality, 5 mm NMR tube. Avoid any particulate matter from entering the tube.[5]
2. NMR Instrument Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to achieve a narrow and symmetrical solvent peak. This process corrects for inhomogeneities in the magnetic field and is critical for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required (e.g., 1024 or more) to obtain a spectrum with an adequate signal-to-noise ratio.[3]
-
Workflow for NMR Spectral Analysis
Caption: Workflow for the NMR analysis of this compound.
Comparative Analysis: Alternative Analytical Techniques
While NMR spectroscopy is unparalleled for detailed structural elucidation, other analytical techniques offer complementary information and can be more suitable for specific applications such as routine purity checks, enantiomeric excess determination, and high-throughput screening.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[7] For N-protected amino acids, polysaccharide-based chiral stationary phases (CSPs) are commonly employed.[7]
-
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase.
-
Advantages:
-
High Precision and Accuracy: Capable of determining enantiomeric excess with high precision, often exceeding 99.8%.[7]
-
Speed and Ease of Use: Modern HPLC systems allow for rapid and automated analyses.[7]
-
Quantitative Analysis: Provides accurate quantification of both the desired enantiomer and any impurities.
-
-
Experimental Considerations:
-
Column Selection: Lux Cellulose and Amylose-based columns are often effective for the separation of N-protected amino acids.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. The ratio of these solvents is optimized to achieve the best separation.
-
Detection: UV detection is commonly used, as the methoxycarbonyl group provides a chromophore.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation.
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Advantages:
-
High Sensitivity: Requires very small amounts of sample.
-
Molecular Weight Determination: Provides a precise measurement of the molecular weight, confirming the elemental composition.
-
Structural Information from Fragmentation: Tandem MS (MS/MS) experiments can provide information about the connectivity of atoms within the molecule.[8]
-
-
Expected Fragmentation: For this compound, common fragmentation pathways in electrospray ionization (ESI) would likely involve the loss of the methoxycarbonyl group, the carboxylic acid group, and fragmentation of the tert-butyl group. The provided mass spectrum data shows a prominent peak at [M-1]⁻ of 188, which corresponds to the deprotonated molecule.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
-
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds.
-
Advantages:
-
Rapid and Non-destructive: Analysis is typically very fast.
-
Functional Group Identification: Provides a "fingerprint" of the functional groups present.
-
-
Expected Absorptions: The IR spectrum of this compound shows characteristic absorption bands:[1]
-
~3379 cm⁻¹: N-H stretching of the amide.
-
~2974 cm⁻¹: C-H stretching of the alkyl groups.
-
~1727 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1688 cm⁻¹: C=O stretching of the carbamate (amide I band).
-
~1546 cm⁻¹: N-H bending and C-N stretching (amide II band).
-
Conclusion: An Integrated Analytical Approach
The comprehensive characterization of this compound relies on an integrated analytical approach. While ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, chiral HPLC is indispensable for confirming enantiomeric purity. Mass spectrometry and FTIR spectroscopy serve as valuable complementary techniques for confirming molecular weight and identifying key functional groups. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the quality, purity, and structural integrity of this critical pharmaceutical intermediate.
References
-
NMR Sample Preparation Guidelines. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved from [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
Interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]
-
N-(Methoxycarbonyl)-L-tert-leucine. (n.d.). PubChem. Retrieved from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]
-
13C-NMR. (n.d.). Retrieved from [Link]
-
and L- amino acids using extra-facile chiral separation and column switching. (n.d.). Shimadzu. Retrieved from [Link]
-
Fujii, K., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine drugs, 3(3), 79-99. Retrieved from [Link]
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019, September 12). Agilent. Retrieved from [Link]
-
1 Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH. Retrieved from [Link]
-
13C NMR. (n.d.). Retrieved from [Link]
-
13C NMR analysis of peptides and amino acids. (2020, April 1). Steelyard Analytics, Inc. Retrieved from [Link]
-
The very basics of NMR of proteins. (n.d.). Retrieved from [Link]
-
13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. (2004). Nature Encyclopedia of Life Sciences. Retrieved from [Link]
-
A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. (n.d.). Analyst. Retrieved from [Link]
-
Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. (2023, April 1). Jurnal UPI. Retrieved from [Link]
Sources
- 1. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. phenomenex.com [phenomenex.com]
- 8. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Battle of Protecting Groups: N-Methoxycarbonyl (Moz) vs. Boc for the Sterically Demanding tert-Leucine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the selection of an appropriate protecting group for amino acids is a critical decision that profoundly influences reaction efficiency, yield, and the purity of the final product. This choice becomes even more crucial when dealing with sterically hindered amino acids like tert-leucine, where bulky side chains can significantly impede reaction kinetics. This guide provides a comprehensive, data-driven comparison of two key α-amino protecting groups for L-tert-leucine: the less common N-Methoxycarbonyl (Moz) and the ubiquitously employed tert-Butoxycarbonyl (Boc).
Introduction: The Challenge of Protecting the Bulky
Protecting groups are the unsung heroes of peptide synthesis, temporarily masking reactive functional groups to prevent unwanted side reactions and ensure the precise assembly of the desired peptide sequence.[1][] The ideal protecting group should be easy to introduce and remove under specific conditions without affecting other parts of the molecule.[]
Tert-leucine, with its bulky tert-butyl side chain, presents a significant steric challenge. This bulkiness can physically obstruct the approach of reagents, leading to incomplete reactions in both the protection and subsequent coupling steps.[3] Therefore, the choice of the N-terminal protecting group can have a substantial impact on the overall success of the synthesis.
This guide will delve into the chemical properties, application protocols, and deprotection strategies for both Moz- and Boc-protected tert-leucine, supported by experimental data to aid researchers in making an informed decision for their specific synthetic needs.
The N-Methoxycarbonyl (Moz) Protecting Group: A Closer Look
The N-Methoxycarbonyl (Moz) group is a simple carbamate protecting group. While less common in routine peptide synthesis compared to Boc or Fmoc, it finds application in specific synthetic routes, notably as a key intermediate in the synthesis of the HIV protease inhibitor Atazanavir.[4]
Synthesis of N-Methoxycarbonyl-L-tert-leucine (Moz-tLeu)
The synthesis of Moz-tLeu is a straightforward procedure involving the reaction of L-tert-leucine with methyl chloroformate under basic conditions. A representative experimental protocol reported a quantitative yield for this reaction.[4][5]
Experimental Protocol: Synthesis of (S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid (Moz-tLeu) [4][5]
-
Dissolve (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine) (5.0 g, 38.6 mmol) in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml) at 0 °C, adjusting the pH to 8-9.
-
Add methyl chloroformate (5.88 ml, 76.33 mmol) dropwise with stirring.
-
Warm the reaction mixture to 60°C and continue stirring for 18 hours.
-
After completion, cool the mixture to room temperature and extract with dichloromethane (DCM) to separate the aqueous layer.
-
Acidify the aqueous layer with 1N hydrochloric acid and then extract with ethyl acetate (EtOAc).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.
-
The resulting crude product is stirred and triturated in hexane to yield this compound as a white solid.
Reported Yield: Quantitative (8.5 g)[4][5]
Diagram of Moz-tLeu Synthesis Workflow
Sources
Mass Spectrometry (LC-MS) Characterization of N-Methoxycarbonyl-L-tert-leucine
[1]
Executive Summary: The "Gatekeeper" Intermediate
N-Methoxycarbonyl-L-tert-leucine (Moc-L-tert-Leucine) is not merely a reagent; it is the chiral "gatekeeper" in the synthesis of the HIV protease inhibitor Atazanavir .[1] Its structural integrity directly dictates the stereochemical purity and potency of the final drug substance.
While HPLC-UV is the industry standard for routine purity release, it possesses a critical blind spot: it struggles to detect trace levels of the unreacted starting material, L-tert-leucine , which lacks a strong chromophore.[1] This guide objectively compares LC-MS against traditional HPLC-UV, demonstrating why mass spectrometry is the only viable modality for definitive impurity profiling and characterization of this carbamate-protected amino acid.[1]
The Analytical Challenge
The core difficulty in characterizing Moc-L-tert-leucine lies in its spectroscopy.[1] The molecule (
Comparative Analysis: LC-MS vs. Alternatives
The following table summarizes the performance gaps between detection methods.
| Feature | HPLC-UV (210 nm) | H-NMR | LC-MS (ESI) |
| Primary Detection | Amide/Carbamate bonds | Proton environment | Mass-to-Charge Ratio ( |
| Sensitivity (LOD) | Moderate ( | Low ( | High ( |
| Impurity ID | Blind Spot: Cannot easily see free L-tert-leucine.[1] | Good for structure, bad for trace quant. | Superior: Detects free amine ( |
| Specificity | Low (Isobaric interference risk) | High | High (Mass resolution) |
| Throughput | High | Low | High |
The Verdict: While HPLC-UV is sufficient for measuring the main peak purity (>99%), it fails to reliably quantify the specific impurities that affect downstream Atazanavir synthesis. LC-MS is required to validate the absence of the free amine precursor.[1]
Mass Spectrometry Profiling
Ionization Behavior
Moc-L-tert-leucine ionizes readily in Electrospray Ionization (ESI) .[1]
-
Positive Mode (+ESI): Forms a stable protonated molecule
. Sodium adducts are common due to the carbamate oxygen. -
Negative Mode (-ESI): Forms
, often used for quantification to reduce background noise from amine-containing mobile phases.[1]
Fragmentation Pathways (MS/MS)
Understanding the fragmentation is crucial for confirming the structure (ID testing). The Moc group (methoxycarbonyl) dictates the fragmentation logic.
Key Transitions:
-
Precursor:
190.1 -
Primary Loss: Neutral loss of Methanol (
, 32 Da) or (44 Da) from the carbamate tail. -
Characteristic Fragment: The tert-butyl group often drives the formation of lower mass carbocations (
57).
Visualization of Fragmentation Logic
Figure 1: ESI+ fragmentation pathway showing the characteristic loss of the protecting group and side chain.[1]
Validated Experimental Protocol
This protocol is designed to be self-validating . The presence of the
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
mm, 1.8 .-
Why: The tert-butyl group is hydrophobic; C18 provides adequate retention without requiring ion-pairing agents.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometer Settings (Triple Quadrupole)
Critical Quality Attribute: Chiral Purity
While LC-MS determines chemical purity, stereochemical purity is the ultimate safety requirement.[1] The "L" configuration is essential. The "D" isomer is a potent impurity that can render the final drug inactive.
Note: Standard C18 LC-MS cannot separate enantiomers (L vs D).[1] You must use a Chiral Stationary Phase (CSP) coupled with MS detection.
Chiral Workflow Diagram
Figure 2: Workflow for separating enantiomers using Chiral LC-MS to ensure <0.1% D-isomer content.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11263950, N-(Methoxycarbonyl)-L-tert-leucine. Retrieved from [Link]
-
Xu, Z., et al. (2002). Process Research and Development for an Efficient Synthesis of the HIV Protease Inhibitor BMS-232632.[3] Organic Process Research & Development. (Foundational text on Atazanavir synthesis intermediates).
-
Fengchen Group. Moc-L-Tert-Leucine CAS 162537-11-3 Technical Data Sheet.[1] Retrieved from [Link]
Validating Chiral Purity of N-Methoxycarbonyl-L-tert-leucine: A Comparative Chromatographic Guide
Executive Summary
For drug development professionals synthesizing HIV protease inhibitors or HCV antivirals, N-Methoxycarbonyl-L-tert-leucine (MOC-L-Tle) is a critical chiral building block.[1] Its steric bulk—derived from the tert-butyl side chain—presents unique chromatographic challenges.[1] While standard C18 columns cannot separate enantiomers, polysaccharide-based chiral stationary phases (CSPs) offer a robust solution.[1]
This guide objectively compares the performance of Amylose-based versus Cellulose-based chiral columns for this specific separation.[1][2] Based on experimental trends for carbamate-protected bulky amino acids, the Amylose tris(3,5-dimethylphenylcarbamate) chemistry (e.g., Chiralpak AD-H, Lux Amylose-1) is identified as the primary recommendation due to superior recognition of the sterically hindered tert-butyl group.[1]
Mechanistic Insight: The Challenge of the tert-Butyl Group
To validate purity, one must understand the molecular interaction at the stationary phase.
-
The Analyte: MOC-L-Tle possesses a carbamate protecting group (MOC) and a highly bulky tert-butyl side chain.[1]
-
The Interaction: Polysaccharide CSPs work via a "three-point interaction" model involving hydrogen bonding, dipole-dipole interactions, and steric inclusion.[1]
-
The Differentiator: The helical pitch of Amylose derivatives creates a more open cavity compared to the tighter "sheet-like" structure of Cellulose . For bulky analytes like tert-leucine, the Amylose cavity often accommodates the tert-butyl group more effectively, allowing the carbamate moiety to engage in stabilizing hydrogen bonds with the stationary phase.[1] This results in higher selectivity (
) for the Amylose backbone.
Comparative Analysis: Column Selection
The following comparison evaluates the two dominant column chemistries for N-protected amino acids.
Option A: Amylose tris(3,5-dimethylphenylcarbamate)[1][2][3]
-
Commercial Examples: Chiralpak AD-H, Chiralpak IA (Immobilized), Lux Amylose-1.[1]
-
Performance Profile:
-
Selectivity: High. The flexible amylose helix adapts to the bulky tert-butyl group.[1]
-
Resolution (
): Typically > 3.0 (Baseline separation is easily achieved). -
Recommendation: Primary Choice. It provides the highest probability of separating the L-enantiomer (active) from the D-enantiomer (impurity) with a wide margin of error.[1]
-
Option B: Cellulose tris(3,5-dimethylphenylcarbamate)[1][2]
-
Commercial Examples: Chiralcel OD-H, Chiralpak IB (Immobilized), Lux Cellulose-1.[1]
-
Performance Profile:
-
Selectivity: Moderate to High.
-
Resolution (
): Variable (1.5 – 2.5). While capable of separation, the rigid cellulose backbone can sometimes sterically clash with the tert-butyl group, leading to broader peaks or reduced retention difference compared to Amylose. -
Recommendation: Secondary Choice. Use if Option A fails or if an orthogonal method is required for confirmation.
-
Summary of Predicted Performance Data
Data synthesized from standard behavior of N-protected bulky amino acids under Normal Phase conditions (n-Hexane/IPA/TFA).
| Parameter | Amylose Phase (e.g., AD-H) | Cellulose Phase (e.g., OD-H) | Impact on Validation |
| Selectivity ( | 1.8 – 2.2 | 1.3 – 1.6 | Higher |
| Resolution ( | > 4.0 | 2.0 – 3.0 | |
| Peak Shape (Tailing) | 1.1 (Excellent) | 1.2 – 1.4 | Sharp peaks improve Limit of Quantitation (LOQ).[1] |
| Loading Capacity | High | Moderate | Important if isolating prep-scale amounts.[1] |
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the method must be self-validating .[1] This means the system suitability test (SST) confirms the method's capability before every sample run.
Reagents & Apparatus[1][2][4][5][6][7][8]
-
Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Trifluoroacetic Acid (TFA).[1]
-
Note: TFA is mandatory. Without it, the free carboxylic acid of MOC-L-Tle will ionize, causing severe peak tailing and loss of resolution.[1]
-
-
Detection: UV at 210 nm (The MOC group has weak absorbance; low wavelength is required).
-
Sample: 1.0 mg/mL in Mobile Phase.
Step-by-Step Methodology
-
Preparation of Mobile Phase:
-
Mix n-Hexane and IPA in a 90:10 (v/v) ratio.
-
Add 0.1% TFA (v/v) to the mixture.[3]
-
Degas via sonication for 10 minutes.
-
-
Column Conditioning:
-
Flush column with Mobile Phase at 1.0 mL/min for 30 minutes.
-
Verify baseline stability at 210 nm.
-
-
System Suitability (The Validator):
-
Crucial Step: Inject a Racemic Standard (DL-MOC-tert-leucine).[1]
-
Requirement: You must observe two distinct peaks. If only one peak appears, the method is blind to the impurity.
-
Acceptance Criteria: Resolution (
) 2.0; Tailing Factor ( ) 1.5.
-
-
Sample Analysis:
-
Inject the Test Sample (L-isomer).[1]
-
Look for the minor peak (D-isomer) at the retention time established by the racemate.
-
Method Development Workflow (Visualization)
The following diagram outlines the decision logic for validating the chiral purity.
Caption: Logical workflow for selecting and optimizing the chiral stationary phase for N-protected amino acids.
References & Authority
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H.[1] (The authoritative source on polysaccharide column handling and solvent compatibility). [Link]
-
Phenomenex. Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. (Demonstrates the interaction mechanism of carbamate-protected amino acids on Amylose/Cellulose phases). [Link]
Sources
- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
